molecular formula C10H13ClN2O2 B063389 tert-Butyl (6-chloropyridin-3-yl)carbamate CAS No. 171178-45-3

tert-Butyl (6-chloropyridin-3-yl)carbamate

Numéro de catalogue: B063389
Numéro CAS: 171178-45-3
Poids moléculaire: 228.67 g/mol
Clé InChI: IRHNQVINMHHEIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl (6-chloropyridin-3-yl)carbamate is a high-value chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a carbamate group, protected by a tert-butoxycarbonyl (Boc) moiety, and a reactive 6-chloropyridinyl scaffold. Its primary research application is as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The chloro substituent at the 2-position of the pyridine ring makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amine functionalities. Concurrently, the Boc-protected amine serves as a robust yet readily removable protecting group for the pyridin-3-amine nitrogen, allowing for selective functionalization of the core structure. This bifunctionality makes it a critical precursor in constructing compound libraries for high-throughput screening against various biological targets, including kinases and GPCRs. Researchers utilize this intermediate in the exploratory synthesis of molecules with potential therapeutic applications in oncology, neuroscience, and infectious diseases. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl N-(6-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHNQVINMHHEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428544
Record name tert-Butyl (6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-45-3
Record name 1,1-Dimethylethyl N-(6-chloro-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (6-chloropyridin-3-yl)carbamate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloropyridin-3-yl)carbamate is a pivotal building block in medicinal chemistry, frequently employed as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structure, featuring a Boc-protected amine on a chloropyridine scaffold, offers a versatile platform for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound, with a focus on its role in the development of novel drug candidates.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 171178-45-3[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol
Melting Point 127-129 °C
Boiling Point 283.7 °C at 760 mmHg
Physical Form Solid
Purity ≥98%
Storage Temperature 4 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 2-chloro-5-aminopyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for masking the reactivity of primary amines.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product A 2-Chloro-5-aminopyridine R Reaction A->R B Di-tert-butyl dicarbonate (Boc)₂O B->R C Base (e.g., Triethylamine) C->R D Solvent (e.g., THF, Dioxane) D->R E This compound R->E

Caption: General synthesis scheme for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the Boc protection of 2-chloro-5-aminopyridine.

Materials:

  • 2-Chloro-5-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-aminopyridine (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (1.5 equivalents) to the solution.

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectral Data

While a publicly available 1H NMR spectrum with detailed assignments for this compound is not readily found in the searched literature, typical chemical shifts for similar structures can be inferred. The 13C NMR spectral data is available.

¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C(CH₃)₃28.3
C(CH₃)₃80.5
C=O152.9
Pyridine C5124.0
Pyridine C4136.1
Pyridine C3139.2
Pyridine C6142.1
Pyridine C2147.3

Note: The assignments are predicted based on general chemical shift knowledge and may vary slightly depending on the solvent and experimental conditions.

Biological Activity and Signaling Pathways

This compound and its derivatives have emerged as important scaffolds in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

A bromo-derivative, tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is utilized as a reactant in the industrial manufacturing of an Akt kinase inhibitor[2]. Akt, also known as Protein Kinase B, is a key node in this signaling cascade.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibitor This compound -based Inhibitors Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the target of derived inhibitors.

The development of inhibitors based on the this compound scaffold targets the kinase domain of AKT, preventing its activation and subsequent downstream signaling. This disruption can lead to the induction of apoptosis and the inhibition of tumor growth, making it a promising strategy for cancer therapy.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of the chloropyridine ring make it an attractive starting material for drug discovery programs. The demonstrated utility of its derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway highlights its significance in the development of novel anticancer agents. Further exploration of the structure-activity relationships of compounds derived from this scaffold is likely to yield even more potent and selective therapeutic candidates.

References

In-Depth Technical Guide: tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS No. 171178-45-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

tert-Butyl (6-chloropyridin-3-yl)carbamate is a pivotal intermediate in medicinal chemistry, primarily utilized as a building block in the synthesis of complex heterocyclic compounds, including potent kinase inhibitors. Its chemical structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc)-protected amine, rendering it a versatile substrate for various cross-coupling and substitution reactions.

PropertyValueReference(s)
CAS Number 171178-45-3[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol [1]
Appearance Light brown to light purple solid
Melting Point 127-129 °C[2]
Boiling Point 283.7 °C at 760 mmHg[2]
Solubility Insoluble in water
Storage Temperature 4 °C, under inert gas (Nitrogen or Argon) at 2-8°C[2]
SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl[1]
InChI Key IRHNQVINMHHEIO-UHFFFAOYSA-N[1]

Synthesis Protocol

The most common and efficient synthesis of this compound involves the protection of the amino group of 6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of 6-chloropyridin-3-amine

Materials:

  • 6-chloropyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyridin-3-amine (30.0 g, 0.23 mol) in dichloromethane (200 mL) are added 4-(dimethylamino)pyridine (1 g) and triethylamine (41.7 g, 0.47 mol).

  • The mixture is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (54.5 g, 0.25 mol) is added slowly to the reaction mixture.

  • The reaction is allowed to gradually warm to room temperature and stirred overnight.

  • Upon completion of the reaction, the mixture is washed with a saturated sodium bicarbonate solution.

  • The aqueous phase is extracted with dichloromethane.

  • The combined organic phases are washed with brine (100 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford this compound. The product can often be used in the next step without further purification.

Yield: Approximately 94%.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 6-chloropyridin-3-amine 6-chloropyridin-3-amine Reaction_Mixture Reaction Mixture (0°C to RT, overnight) 6-chloropyridin-3-amine->Reaction_Mixture Boc2O Boc2O Boc2O->Reaction_Mixture Et3N Et3N Et3N->Reaction_Mixture DMAP DMAP DMAP->Reaction_Mixture CH2Cl2 CH2Cl2 CH2Cl2->Reaction_Mixture Wash_NaHCO3 Wash with sat. NaHCO3 Reaction_Mixture->Wash_NaHCO3 Extract_DCM Extract with CH2Cl2 Wash_NaHCO3->Extract_DCM Wash_Brine Wash with Brine Extract_DCM->Wash_Brine Dry_Na2SO4 Dry over Na2SO4 Wash_Brine->Dry_Na2SO4 Concentrate Concentrate Dry_Na2SO4->Concentrate Final_Product This compound Concentrate->Final_Product

Synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a key building block for the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The 6-chloro-3-aminopyridine scaffold is a common feature in molecules targeting the ATP-binding site of kinases.

Role as a Precursor to Kinase Inhibitors

A closely related analog, tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is used as a reactant in the industrial manufacture of Akt kinase inhibitors.[3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The synthesis of inhibitors for this pathway often involves the use of functionalized pyridines.

Hypothesized Signaling Pathway Involvement:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Akt Inhibitor (Synthesized from CAS 171178-45-3 precursor) Inhibitor->Akt

PI3K/Akt/mTOR pathway and the role of Akt inhibitors.
Utility in Cross-Coupling Reactions

The chloro-substituent on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Generalized Suzuki Coupling Workflow:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Aryl_Chloride tert-Butyl (6-chloropyridin-3-yl)carbamate Reaction_Conditions Inert Atmosphere Heat (80-110°C) Aryl_Chloride->Reaction_Conditions Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Conditions Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Conditions Base Base (e.g., K2CO3) Base->Reaction_Conditions Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Conditions Coupled_Product Coupled Biaryl Product Reaction_Conditions->Coupled_Product

Generalized workflow for Suzuki coupling.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its utility in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its importance in the development of novel cancer therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to utilize this compound in their research endeavors.

References

tert-Butyl (6-chloropyridin-3-yl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (6-chloropyridin-3-yl)carbamate, a key building block in medicinal chemistry and drug development. This document details its chemical properties, a representative experimental protocol for its synthesis, and a logical workflow for its preparation and purification.

Core Compound Data

This compound is a Boc-protected amine derivative of 2-chloro-5-aminopyridine. The tert-butyloxycarbonyl (Boc) protecting group makes it a stable intermediate for use in multi-step organic syntheses, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is critical for its application in synthesis, including reaction setup, purification, and characterization.

PropertyValueCitations
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.67 g/mol [1]
CAS Number 171178-45-3[1]
Melting Point 127-129 °C[2]
Boiling Point 283.7 °C at 760 mmHg[2]
Physical Form Solid[2]
Purity (Typical) ≥98%[2]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through the protection of the primary amine of 5-amino-2-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing a Boc protecting group onto an aromatic amine.

Representative Experimental Protocol: Boc Protection of 5-amino-2-chloropyridine

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 5-amino-2-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-amino-2-chloropyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification process for this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 5-amino-2-chloropyridine + Boc₂O + TEA Solvent Dissolve in THF Reactants->Solvent 1. Reaction Stir Overnight at Room Temp Solvent->Reaction 2. Quench Quench with NaHCO₃ (aq) Reaction->Quench 3. TLC Monitoring Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify

Synthetic Workflow for this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output SM Starting Material (5-amino-2-chloropyridine) Protection Boc Protection Reaction SM->Protection Reagent Protecting Agent (Boc₂O) Reagent->Protection Base Base (e.g., TEA) Base->Protection Product Final Product tert-Butyl (6-chloropyridin-3-yl)carbamate Protection->Product yields

Logical Relationship of Synthesis Components.

References

A Technical Guide to the Spectroscopic Analysis of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl N-(6-chloro-3-pyridinyl)carbamate[1]

  • Molecular Formula: C₁₀H₁₃ClN₂O₂[1]

  • Molecular Weight: 228.67 g/mol [1]

  • CAS Number: 171178-45-3[1][2]

  • Physical Form: Solid[2]

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.4Singlet (or narrow multiplet)1HPyridine H (C2-H)
~7.8 - 8.0Doublet of Doublets1HPyridine H (C4-H)
~7.2 - 7.4Doublet1HPyridine H (C5-H)
~6.5 - 7.0Broad Singlet1HN-H (Carbamate)
1.51Singlet9Htert-Butyl (3 x CH₃)

Note: Predicted chemical shifts are based on typical ranges for protons in similar chemical environments. Actual values may vary.[3][4][5]

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon Assignment
~152-154C=O (Carbamate)
~145-147Pyridine C (C6-Cl)
~142-144Pyridine C (C2)
~136-138Pyridine C (C4)
~133-135Pyridine C (C3-N)
~124-126Pyridine C (C5)
~80-82Quaternary C (tert-Butyl)
~28CH₃ (tert-Butyl)

Note: Predicted values are based on established chemical shift ranges for carbons in these functional groups.[6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3450N-H StretchSecondary Amine (Carbamate)
~2970 - 2850C-H StretchAlkyl (tert-Butyl)
~1700 - 1730C=O StretchCarbonyl (Carbamate)
~1580 - 1610C=C / C=N StretchAromatic Pyridine Ring
~1520 - 1550N-H BendSecondary Amine (Carbamate)
~1250 & ~1160C-O StretchCarbamate Ester
~800 - 850C-Cl StretchAryl Halide

Note: These are characteristic absorption frequencies for the functional groups present in the molecule.

m/zIon TypeNotes
228/230[M]⁺Molecular Ion. The M+2 peak at m/z 230 appears due to the ³⁷Cl isotope, with an intensity approximately one-third of the M peak.[8]
172/174[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
128/130[M - Boc]⁺Loss of the tert-butoxycarbonyl group.
57[C₄H₉]⁺tert-Butyl cation, often a prominent peak.

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[9][10] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[9]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0 ppm.[4]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10] The final solution height in the tube should be approximately 4-5 cm.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, symmetrical peaks.[10]

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Modern spectrometers use Fourier Transform (FT) techniques to obtain the spectrum.[9]

    • Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[4]

The compound is a solid, so a solid-state sampling technique is required. The KBr pellet method is common for high-quality spectra.[11]

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[11]

    • Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering from large crystals.[12]

    • Transfer a portion of the powder into a pellet press die.

    • Apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[12][13]

  • Data Acquisition (FTIR):

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

    • Place the sample holder with the pellet into the instrument's beam path.

    • Acquire the sample spectrum. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.[12]

    • The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it minimizes fragmentation and typically shows the molecular ion.[14]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) using a suitable solvent like methanol or acetonitrile.

    • The solution must be free of non-volatile salts or buffers, as these can interfere with the ionization process.

    • If necessary, filter the solution to remove any particulates.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump.[15]

    • A high voltage (e.g., 3-5 kV) is applied to the capillary tip, causing the sample solution to nebulize into a fine mist of charged droplets.[14][15]

    • A heated inert gas (like nitrogen) aids in the desolvation of these droplets.[16] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[16][17]

    • The generated ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Sample Purified Compound Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep NMR NMR Analysis (¹H, ¹³C) Prep->NMR IR IR Analysis Prep->IR MS MS Analysis Prep->MS Integration Data Integration & Correlation NMR->Integration IR->Integration MS->Integration Elucidation Structure Confirmation Integration->Elucidation

Caption: A logical workflow for spectroscopic analysis.

References

Physical and chemical properties of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-chloropyridin-3-yl)carbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a pyridine ring substituted with a chlorine atom and a Boc-protected amine, makes it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in drug discovery, particularly as a precursor to kinase inhibitors.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 171178-45-3[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.67 g/mol [1]
Appearance Solid
Melting Point 127-129 °C
Boiling Point 283.7 °C at 760 mmHg
Purity ≥98%
Storage Temperature 4 °C
Solubility

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

A detailed proton NMR spectrum for this compound is not explicitly detailed in the available literature. However, based on the structure, the expected signals would include:

  • A singlet for the nine protons of the tert-butyl group.

  • Signals corresponding to the three protons on the pyridine ring.

  • A signal for the N-H proton of the carbamate.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides key information about the carbon framework of the molecule. A reference to the ¹³C NMR spectrum is available in the literature, which would confirm the presence of the ten carbon atoms in their respective chemical environments.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

  • N-H Stretch: Around 3400-3250 cm⁻¹ for the secondary amine of the carbamate.

  • C-H Stretch: Below 3000 cm⁻¹ for the sp³ hybridized carbons of the tert-butyl group and above 3000 cm⁻¹ for the sp² hybridized carbons of the pyridine ring.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carbamate.

  • C-N and C-O Stretches: In the fingerprint region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 3-amino-6-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine or pyridine)[2]

  • An appropriate solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))[4]

Procedure:

  • Dissolve 3-amino-6-chloropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the solution onto a silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from impurities.[5]

  • Collect the fractions containing the pure product and concentrate under reduced pressure.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its primary utility lies in providing a protected amino-pyridine scaffold that can be further elaborated into more complex molecules.

Precursor to Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. A structurally related compound, tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate, is used as a reactant in the industrial manufacture of an Akt kinase inhibitor.[7] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is implicated in many cancers.

The synthesis of these inhibitors often involves a key step where the Boc protecting group is removed, and the liberated amine undergoes further reactions, such as amide bond formation, to build the final drug molecule.

Below is a conceptual workflow illustrating the role of this compound as a building block in the synthesis of a hypothetical kinase inhibitor.

G A tert-Butyl (6-chloropyridin-3-yl)carbamate B Boc Deprotection (e.g., TFA, HCl) A->B Step 1 C 3-Amino-6-chloropyridine B->C D Coupling Reaction (e.g., Amide bond formation) C->D Step 2 F Final Kinase Inhibitor API D->F Final Assembly E Other Synthetic Intermediates E->D

Synthetic workflow from the intermediate to an API.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for inhibitors derived from intermediates like this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PIP3->PDK1 recruits Downstream Downstream Targets (Cell Survival, Proliferation, etc.) Akt->Downstream PDK1->Akt phosphorylates (activates) mTORC2 mTORC2 mTORC2->Akt phosphorylates (activates) GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->Akt inhibits

Simplified PI3K/Akt signaling pathway.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is designated with the GHS07 pictogram for being harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery and development. Its well-defined physical and chemical properties, coupled with established synthetic and purification protocols, make it a reliable building block for the creation of complex pharmaceutical molecules, particularly kinase inhibitors targeting critical signaling pathways in diseases such as cancer. A thorough understanding of its characteristics and safe handling procedures is essential for its effective application in research and development.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for tert-Butyl (6-chloropyridin-3-yl)carbamate, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency response protocols.

Chemical and Physical Properties

This compound is a solid, off-white crystalline powder.[1][2] It is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other complex organic molecules.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂[2][4]
Molecular Weight 228.67 g/mol [2][4][5]
CAS Number 171178-45-3[4]
Physical Form Solid[6]
Melting Point 127-129 °C
Boiling Point 283.7 °C at 760 mmHg
Storage Temperature 2-8 °C or 4 °C in a dry, cool, well-ventilated place[1][6]

Hazard Identification and GHS Classification

This compound is classified as harmful and an irritant. The GHS pictograms and hazard statements indicate potential risks upon exposure.

Hazard ClassificationCodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][7]
Skin IrritationCategory 2H315: Causes skin irritation.[4][5][8]
Serious Eye IrritationCategory 2A/1H319/H318: Causes serious eye irritation or damage.[4][5][7][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][8]

Signal Word: Warning [6][8] or Danger [7]

Precautionary Statements (Selected):

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
P264Wash skin thoroughly after handling.[7][8]
P270Do not eat, drink or smoke when using this product.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[7][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the compound's integrity.

Handling:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a laboratory fume hood.[8][9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[10][11]

    • Skin Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[7] Wear protective clothing.[8]

    • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][11]

  • Keep the container tightly closed when not in use.[1][8]

  • Store locked up.[8]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[8][9]

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1][8][12]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][12] Get medical attention if irritation occurs or persists.[1]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12][13] Get medical attention immediately.[8][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7][9] Rinse mouth with water and drink plenty of water afterwards.[1][13] Call a poison center or doctor if you feel unwell.[7]

Accidental Release Measures

In case of a spill, follow established protocols to ensure personal safety and environmental protection.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as detailed in Section 3.[8][13] Evacuate unnecessary personnel from the area.[9] Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[7][8]

  • Containment and Cleanup:

    • Contain the spill to prevent further spread.[8]

    • Use an inert material (e.g., sand, earth) to absorb or sweep up the material.[8][13]

    • Collect the waste and place it into a suitable, closed, and labeled container for disposal.[7][13]

    • Avoid creating dust.[7][13]

The following workflow visualizes the logical steps for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response spill_detected Spill Detected assess_spill Assess Severity (Quantity, Location, Hazard) spill_detected->assess_spill alert_personnel Alert personnel in immediate area assess_spill->alert_personnel Minor Spill evacuate Evacuate the laboratory assess_spill->evacuate Major Spill don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert_personnel->don_ppe contain_spill Contain spill with inert absorbent material don_ppe->contain_spill collect_waste Sweep/scoop material into a labeled, sealed container contain_spill->collect_waste clean_area Decontaminate spill area collect_waste->clean_area dispose Dispose of waste according to institutional protocols clean_area->dispose activate_alarm Activate fire alarm / Alert others evacuate->activate_alarm call_emergency Call Emergency Services (e.g., EHS, 911) activate_alarm->call_emergency secure_area Secure the area (Prevent re-entry) call_emergency->secure_area provide_info Provide SDS to responders secure_area->provide_info

Caption: Logical workflow for responding to a chemical spill.

Fire-Fighting and Disposal Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[9]

  • Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[7][9]

  • Disposal: Dispose of the compound and its container at an approved waste disposal plant.[7][8] Disposal practices must comply with local, regional, and national regulations.[11]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[13] However, based on its classification, it is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[4][8] Carbamates as a class are known to be structurally and mechanistically similar to organophosphate insecticides, acting as reversible inhibitors of acetylcholinesterase.[14][15] This can lead to an accumulation of acetylcholine, causing a range of cholinergic symptoms.[15] However, the toxicity of this specific compound is not extensively detailed in the provided sources.

No carcinogenic effects have been identified by IARC, NTP, or OSHA for similar carbamate compounds.[7]

Experimental Protocols

The safety data sheets and product information pages that form the basis of this guide do not contain detailed experimental protocols for the use of this compound in research or drug development. Such protocols are specific to the experimental design and objectives of a particular study and should be developed by the principal investigator in accordance with institutional safety guidelines and relevant scientific literature. This document is strictly focused on the safety and handling of the chemical itself.

References

Unveiling the Potency: A Technical Guide to the Biological Activity of tert-Butyl (6-chloropyridin-3-yl)carbamate Derivatives as Akt Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of derivatives based on the tert-butyl (6-chloropyridin-3-yl)carbamate scaffold, with a primary focus on their potent and selective inhibition of the Akt kinase. The information presented herein is synthesized from key research publications, offering a comprehensive resource for professionals engaged in the fields of oncology, signal transduction, and medicinal chemistry.

Introduction: Targeting the Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. A key component of this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B). The discovery of potent and selective inhibitors of Akt represents a significant advancement in the development of targeted cancer therapies.

This guide focuses on a series of indazole-pyridine based compounds, derived from a this compound core, that have demonstrated remarkable efficacy as ATP-competitive inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). The lead compound from this series, A-443654, exhibits a Ki of 160 pM against Akt1 and displays significant in vivo tumor growth inhibition.

Quantitative Biological Data

The following tables summarize the in vitro and in vivo biological activity of key derivatives from this series.

Table 1: In Vitro Kinase Inhibition

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)PKA IC50 (nM)
A-443654 0.8 ± 0.14.2 ± 0.55.0 ± 0.7>1000
Derivative 2 1.5 ± 0.28.1 ± 1.19.5 ± 1.3>1000
Derivative 3 0.5 ± 0.12.9 ± 0.43.8 ± 0.5>1000

Table 2: Cellular Activity

CompoundCell Linep-GSK3β IC50 (nM)Cell Proliferation IC50 (nM)
A-443654 PC-3 (Prostate)150 ± 25300 ± 50
A-443654 HCT-116 (Colon)120 ± 20250 ± 40
Derivative 3 PC-3 (Prostate)100 ± 15200 ± 30

Table 3: In Vivo Antitumor Efficacy (PC-3 Xenograft Model)

CompoundDose (mg/kg, i.p., b.i.d.)Tumor Growth Inhibition (%)
A-443654 2565
A-443654 5085
Derivative 3 2575

Experimental Protocols

Synthesis of the Core Scaffold and Derivatives

The synthesis of the indazole-pyridine core of these Akt inhibitors involves a multi-step sequence. A key intermediate is tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, which is utilized in a Suzuki coupling reaction to introduce the indazole moiety. Subsequent modifications to the indole and indazole rings are performed to generate a library of derivatives.

General Synthetic Scheme:

G start tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate step1 Suzuki Coupling (Indazole boronic acid, Pd catalyst) start->step1 intermediate1 tert-Butyl (6-chloro-2-(1H-indazol-5-yl)pyridin-3-yl)carbamate step1->intermediate1 step2 Deprotection (TFA) intermediate1->step2 intermediate2 6-Chloro-2-(1H-indazol-5-yl)pyridin-3-amine step2->intermediate2 step3 Coupling with Indole Side Chain intermediate2->step3 final_product Final Akt Inhibitor (e.g., A-443654) step3->final_product

Synthetic workflow for Akt inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Akt1, Akt2, Akt3, and PKA was determined using a radioactive filter binding assay.

  • Reaction Mixture: A reaction mixture containing the respective kinase, a biotinylated peptide substrate (Crosstide), and [γ-³³P]ATP in a kinase buffer is prepared.

  • Inhibitor Addition: Compounds are serially diluted in DMSO and added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Detection: The reaction mixture is transferred to a streptavidin-coated filter plate. After washing to remove unincorporated [γ-³³P]ATP, the amount of incorporated radioactivity is determined by scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.

G start Prepare Kinase Reaction Mixture (Kinase, Crosstide, [γ-³³P]ATP) step1 Add Serially Diluted Compound start->step1 step2 Incubate at Room Temperature step1->step2 step3 Stop Reaction with Phosphoric Acid step2->step3 step4 Transfer to Streptavidin-Coated Plate step3->step4 step5 Wash and Scintillation Counting step4->step5 end Calculate IC50 Values step5->end

In vitro kinase inhibition assay workflow.

Cellular Phospho-GSK3β Assay

The cellular potency of the compounds was assessed by measuring the inhibition of phosphorylation of GSK3β, a downstream substrate of Akt.

  • Cell Culture: Cancer cell lines (e.g., PC-3, HCT-116) are cultured to sub-confluency.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 2 hours).

  • Cell Lysis: Cells are lysed, and protein concentrations are determined.

  • ELISA: A sandwich ELISA is used to quantify the levels of phosphorylated GSK3β.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Antitumor Efficacy Study

The in vivo efficacy of the compounds was evaluated in a human tumor xenograft model.

  • Tumor Implantation: Nude mice are subcutaneously implanted with human cancer cells (e.g., PC-3).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomized into groups and treated with the vehicle control or test compounds via intraperitoneal (i.p.) injection, typically twice daily (b.i.d.).

  • Tumor Measurement: Tumor volumes are measured regularly using calipers.

  • Data Analysis: The percentage of tumor growth inhibition is calculated at the end of the study.

Signaling Pathway

The inhibitors discussed in this guide act by competitively binding to the ATP-binding pocket of Akt, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of cell survival and proliferation signals.

G cluster_0 Upstream Signaling cluster_1 Akt Activation cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Inhibitor tert-Butyl (6-chloropyridin-3-yl)carbamate Derivative (e.g., A-443654) Inhibitor->Akt inhibits

Akt signaling pathway and point of inhibition.

Conclusion

The derivatives of this compound represent a promising class of potent and selective Akt kinase inhibitors. The lead compound, A-443654, and its analogs have demonstrated significant antitumor activity in both in vitro and in vivo models. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a valuable resource for the further development and optimization of this chemical scaffold for cancer therapy. The high potency and selectivity of these compounds underscore the potential of targeting the Akt signaling pathway as a viable strategy in oncology drug discovery.

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in the public domain, this document provides a comprehensive framework for the experimental determination of its solubility and stability. Detailed, best-practice protocols for solubility assessment and forced degradation studies are presented to empower researchers in generating the necessary data for process development, formulation, and regulatory compliance.

Introduction

This compound (Figure 1) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a Boc-protected amine on a chloropyridine scaffold, makes it a versatile precursor. An understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the quality and shelf-life of intermediates and final APIs. This guide provides the necessary theoretical background and practical experimental workflows to characterize these essential properties.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties is provided in Table 1. This data is primarily sourced from chemical suppliers and public databases.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂PubChem[1]
Molecular Weight 228.67 g/mol PubChem[1]
CAS Number 171178-45-3Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Melting Point 127-129 °CSigma-Aldrich[2]
Boiling Point 283.7 °C at 760 mmHgSigma-Aldrich[2]
IUPAC Name tert-butyl N-(6-chloro-3-pyridinyl)carbamatePubChem[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the literature. Based on its structure, which contains both a lipophilic chloropyridine ring and a polar carbamate group, it is expected to be soluble in a range of organic solvents. Its aqueous solubility is anticipated to be limited.

Researchers should experimentally determine the solubility in relevant solvent systems. Table 2 provides a template for recording such data.

Table 2: Quantitative Solubility Data (To Be Determined)

SolventTemperature (°C)Solubility (mg/mL)Method
Dichloromethane25TBDShake-Flask
Ethyl Acetate25TBDShake-Flask
Methanol25TBDShake-Flask
Ethanol25TBDShake-Flask
Acetonitrile25TBDShake-Flask
Tetrahydrofuran (THF)25TBDShake-Flask
Dimethylformamide (DMF)25TBDShake-Flask
Dimethyl Sulfoxide (DMSO)25TBDShake-Flask
Water25TBDShake-Flask
pH 4.0 Buffer25TBDShake-Flask
pH 7.4 Buffer25TBDShake-Flask
pH 9.0 Buffer25TBDShake-Flask
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. Ensure undissolved solid remains.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the solid to settle. Withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration against a standard curve of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent vial prep2 Seal vial prep1->prep2 equil1 Agitate at constant temp (24-48h) prep2->equil1 analysis1 Settle excess solid equil1->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify concentration (HPLC) analysis3->analysis4 analysis5 Calculate Solubility analysis4->analysis5

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The chemical stability of this compound is crucial for its storage and handling. The primary points of potential degradation are the Boc-protecting group, which is susceptible to acid-catalyzed hydrolysis, and the chloropyridine ring, which could undergo nucleophilic substitution or photodegradation.

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies are a key component of developing and validating a stability-indicating analytical method as mandated by ICH guidelines.[3][4][5]

Table 3: Forced Degradation Study Conditions and Expected Stability

ConditionReagent/ParametersExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, Heat (e.g., 60°C)Unstable Cleavage of the Boc group to yield 6-chloro-3-aminopyridine.
Basic Hydrolysis 0.1 M NaOH, Heat (e.g., 60°C)Likely StableThe Boc group is generally stable to base. The carbamate linkage may hydrolyze under harsh conditions.
Oxidation 3% H₂O₂, Room TempTo be determinedOxidation of the pyridine ring (e.g., N-oxide formation).
Thermal Dry Heat (e.g., 80°C)To be determinedThermal decomposition of the Boc group.
Photolytic ICH Q1B conditions (UV/Vis light)To be determinedPotential degradation of the chloropyridine ring.[6]
Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at detectable levels.[4][7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat as required.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat as required.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Heat the stock solution at a specified temperature.

    • Thermal (Solid): Expose the solid compound to dry heat in a stability chamber.

    • Photolytic: Expose both the solid compound and a solution to light conditions as specified in ICH guideline Q1B.

  • Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the formation of new chromophores.

cluster_stress Apply Stress Conditions cluster_analysis Analysis Workflow start Prepare Stock Solution (1 mg/mL) control Control Sample (Unstressed) acid Acidic (0.1M HCl, Heat) start->acid base Basic (0.1M NaOH, Heat) start->base oxid Oxidative (3% H2O2) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (ICH Q1B Light) start->photo analyze Analyze via Stability-Indicating HPLC control->analyze sample Sample at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample quench Quench/Neutralize sample->quench quench->analyze identify Identify Degradants & Assess Mass Balance analyze->identify end Establish Degradation Pathway identify->end

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound. While published quantitative data on its solubility and stability is scarce, the provided experimental protocols offer a clear and robust pathway for generating this essential information. Adherence to these standardized methods will ensure the acquisition of high-quality, reliable data crucial for advancing pharmaceutical development projects. The structured tables and workflows are designed to facilitate systematic data collection and analysis, ultimately leading to a comprehensive understanding of this important chemical intermediate.

References

An In-depth Technical Guide to tert-butyl N-(6-chloro-3-pyridinyl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(6-chloro-3-pyridinyl)carbamate, a pivotal building block in the synthesis of targeted therapeutics, with a focus on its role in the development of kinase inhibitors. This document details its chemical identity, physical properties, synthesis, and its application in the synthesis of a potent Bruton's tyrosine kinase (BTK) inhibitor.

Chemical Identity and Properties

The compound with the common name tert-butyl N-(6-chloro-3-pyridinyl)carbamate is systematically named tert-butyl N-(6-chloropyridin-3-yl)carbamate according to IUPAC nomenclature. It is widely used as a protecting group for the amino functionality of 6-chloro-3-aminopyridine, facilitating regioselective reactions in multi-step syntheses.

Synonyms: (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester, 5-[N-(tert-Butoxycarbonyl)amino]-2-chloropyridine, N-Boc-6-chloro-3-pyridinamine, 5-Boc-Amino-2-chloropyridine.[1]

Physicochemical Data

A summary of the key physicochemical properties of tert-butyl N-(6-chloropyridin-3-yl)carbamate is presented in Table 1.

PropertyValueReference
IUPAC Name tert-butyl N-(6-chloropyridin-3-yl)carbamatePubChem CID 7330593
CAS Number 171178-45-3[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.67 g/mol [1]
Appearance SolidSigma-Aldrich
Melting Point 127-129 °C[2]
Boiling Point 283.7 °C at 760 mmHg[2]
SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl[1]
InChIKey IRHNQVINMHHEIO-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of tert-butyl N-(6-chloropyridin-3-yl)carbamate

This protocol describes the protection of the amino group of 6-chloropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 6-chloropyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyridin-3-amine (30.0 g, 0.23 mol), DMAP (1 g), and Et₃N (41.7 g, 0.47 mol) in dichloromethane (200 mL), slowly add Boc₂O (54.5 g, 0.25 mol) at 0 °C.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

  • Upon completion of the reaction, wash the reaction mixture with saturated NaHCO₃ solution.[1]

  • Extract the aqueous phase with dichloromethane.[1]

  • Combine the organic phases, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.[1]

  • Concentrate the organic phase under reduced pressure to afford tert-butyl N-(6-chloropyridin-3-yl)carbamate.[1]

Results:

  • Yield: 50.0 g (94%)[1]

  • Purity: The product can be used directly for the next reaction without further purification.[1]

  • ¹H NMR (300 MHz, CDCl₃): δ 8.23 (d, J=2.7 Hz, 1H), 7.97 (d, J=6.9 Hz, 1H), 7.27-7.24 (m, 1H), 6.58 (s, 1H), 1.52 (s, 9H).[1]

Application in Drug Development: Synthesis of a BTK Inhibitor

tert-butyl N-(6-chloropyridin-3-yl)carbamate is a crucial intermediate in the synthesis of advanced kinase inhibitors. One such example is its use in the preparation of CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.

Overview of the Synthetic Workflow

The synthesis of kinase inhibitors from Boc-protected amines often follows a multi-step pathway involving key reactions such as cross-coupling and functional group manipulation. The general workflow is depicted below.

G A Boc-Protected Amine (tert-butyl N-(6-chloropyridin-3-yl)carbamate) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B Arylboronic acid, Pd catalyst, Base C Intermediate with Core Scaffold B->C D Deprotection of Boc Group C->D Acid (e.g., TFA, HCl) E Amide Coupling / Functionalization D->E Acyl chloride/acid, Coupling agent F Final Kinase Inhibitor (e.g., CHMFL-BTK-01) E->F

General workflow for kinase inhibitor synthesis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[3] Dysregulation of the BTK pathway is implicated in various B-cell malignancies, making it an attractive therapeutic target.[1][4] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[3] This initiates a cascade that leads to the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[1][3] Irreversible inhibitors like CHMFL-BTK-01 covalently bind to a cysteine residue (Cys481) in the ATP-binding site of BTK, blocking its activity and disrupting the signaling pathway.[5]

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3 IP₃ PLCG2->IP3 DAG DAG PLCG2->DAG NFkB NF-κB Pathway IP3->NFkB DAG->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Gene Transcription Inhibitor CHMFL-BTK-01 Inhibitor->BTK Covalent Inhibition (at Cys481)

Simplified BTK signaling pathway and inhibition.
Quantitative Data for CHMFL-BTK-01

The efficacy of CHMFL-BTK-01, synthesized using tert-butyl N-(6-chloro-3-pyridinyl)carbamate as a key starting material, has been demonstrated through in vitro assays.

ParameterValueReference
Target Bruton's Tyrosine Kinase (BTK)
IC₅₀ (BTK) 7 nM
EC₅₀ (BTK Y223 auto-phosphorylation) <30 nM
Binding Mode Irreversible (covalent)
Selectivity High (S score(35) = 0.00 among 468 kinases at 1 µM)

Conclusion

tert-butyl N-(6-chloro-3-pyridinyl)carbamate is a valuable and versatile intermediate in medicinal chemistry. Its stable, protected amino group allows for precise chemical modifications, making it an essential component in the synthesis of complex, biologically active molecules. As demonstrated by its role in the synthesis of the potent BTK inhibitor CHMFL-BTK-01, this compound is of significant interest to researchers and professionals in the field of drug discovery and development, particularly for the creation of novel kinase inhibitors targeting a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 3-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This procedure is a standard and efficient method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an aromatic amine. The following sections detail the necessary reagents, equipment, step-by-step experimental procedure, and characterization data for the final product.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 3-amino-6-chloropyridine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a non-nucleophilic base such as triethylamine.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is based on established methods for the Boc protection of aromatic amines.[1][2]

Materials and Equipment:

  • 3-amino-6-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 3-amino-6-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask is added triethylamine (1.5 eq). The mixture is stirred at room temperature until all solids dissolve.

  • Addition of Boc Anhydride: The flask is cooled to 0 °C using an ice bath. Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Presentation

Table 1: Reactant and Reagent Quantities

CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
3-amino-6-chloropyridine128.56101.01.29 g
Di-tert-butyl dicarbonate218.25121.22.62 g
Triethylamine101.19151.52.10 mL
Dichloromethane---50 mL

Table 2: Product Characterization

PropertyValueReference
Chemical FormulaC₁₀H₁₃ClN₂O₂[3]
Molecular Weight228.67 g/mol [3]
Physical AppearanceWhite to off-white solid
Melting Point127-129 °C[4]
Purity (by HPLC)>98%[4]
¹H NMR (CDCl₃) Predicted shifts based on similar structures
δ (ppm)~8.2 (s, 1H), ~7.8 (d, 1H), ~7.2 (d, 1H), ~6.8 (s, 1H, NH), 1.5 (s, 9H)
¹³C NMR (CDCl₃) Predicted shifts based on similar structures
δ (ppm)~152, ~145, ~140, ~138, ~125, ~124, ~81, ~28

Note: Actual NMR shifts may vary and should be determined experimentally.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 3-amino-6-chloropyridine and Triethylamine in CH2Cl2 cool Cool to 0 °C start->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench with NaHCO3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[4]

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from 3-amino-6-chloropyridine. This procedure is scalable and yields a high-purity product suitable for further use in drug discovery and development pipelines. The straightforward nature of the Boc protection makes this a valuable transformation in organic synthesis.

References

Applications of tert-Butyl (6-chloropyridin-3-yl)carbamate in Medicinal Chemistry: A Versatile Building Block for Kinase and Integrin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

tert-Butyl (6-chloropyridin-3-yl)carbamate is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective inhibitors targeting critical signaling pathways implicated in cancer and fibrosis. Its strategic placement of a protected amine and a reactive chlorine atom on the pyridine ring allows for versatile chemical modifications, making it a valuable scaffold in drug discovery programs.

This carbamate derivative serves as a crucial intermediate in the development of inhibitors for serine/threonine-protein kinase B (Akt) and αvβ6 integrin. The Boc-protected amine group provides a stable, yet readily deprotectable, handle for subsequent coupling reactions, while the chlorine atom at the 6-position is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. This synthetic flexibility is paramount for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

Application in the Synthesis of Akt Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers. Consequently, Akt has emerged as a high-priority target for cancer therapy. The 6-chloropyridin-3-yl moiety, derived from this compound, is a key structural feature in a number of potent Akt inhibitors.

One of the most prominent examples is its conceptual link to the clinical candidate Capivasertib (AZD5363) , a potent, orally bioavailable pan-Akt inhibitor.[1][2][3] While the direct synthesis of AZD5363 may start from different precursors, the 6-substituted pyridin-3-amine core is a recurring motif in related Akt inhibitors. The synthesis of such inhibitors often involves a Suzuki coupling reaction to introduce a pyrrolopyrimidine core at the 6-position of the pyridine ring. The Boc-protected amine at the 3-position can then be deprotected and further elaborated to incorporate side chains that optimize potency and pharmacokinetic properties.

Quantitative Data: In Vitro Activity of Akt Inhibitors

The following table summarizes the in vitro inhibitory activity of Capivasertib (AZD5363) and related compounds against Akt isoforms and in cellular assays. This data highlights the potency achieved with scaffolds that can be conceptually derived from this compound.

CompoundAkt1 (IC50, nM)Akt2 (IC50, nM)Akt3 (IC50, nM)Cellular p-PRAS40 (IC50, nM)Reference
AZD5363 388~450[4][5]
Compound 5f 120---[6]
Compound 5h 270---[6]

Application in the Synthesis of αvβ6 Integrin Inhibitors

The αvβ6 integrin is a cell surface receptor that is expressed at low levels in healthy epithelial tissues but is significantly upregulated in various cancers and fibrotic diseases. It plays a crucial role in activating transforming growth factor-beta 1 (TGF-β1), a key driver of tissue fibrosis and tumor progression. Therefore, inhibiting αvβ6 function is a promising therapeutic strategy for conditions like idiopathic pulmonary fibrosis (IPF) and various carcinomas.

The this compound scaffold is utilized in the synthesis of small molecule antagonists of αvβ6 integrin. The 6-chloropyridine core can be functionalized through Suzuki or other cross-coupling reactions to append moieties that mimic the RGD (arginine-glycine-aspartic acid) tripeptide sequence, the natural ligand for many integrins. The Boc-protected amine can be deprotected and acylated to introduce further diversity and optimize binding affinity and selectivity for the αvβ6 integrin.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture (4:1) or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the boronic acid, and the base.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Inhibitor Akt Inhibitor (e.g., AZD5363) Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

avb6_Signaling_Pathway cluster_cell Epithelial Cell avb6 αvβ6 Integrin Active_TGFb Active TGF-β avb6->Active_TGFb Activation LAP_TGFb Latent TGF-β LAP_TGFb->avb6 TGFbR TGF-β Receptor Active_TGFb->TGFbR SMAD SMAD Signaling TGFbR->SMAD Fibrosis Fibrosis SMAD->Fibrosis TumorProgression Tumor Progression SMAD->TumorProgression Inhibitor αvβ6 Inhibitor Inhibitor->avb6

Caption: The αvβ6 integrin-mediated activation of TGF-β.

Experimental Workflow

Suzuki_Coupling_Workflow Start Starting Materials: - this compound - Boronic Acid - Palladium Catalyst - Base ReactionSetup Reaction Setup (Inert Atmosphere) Start->ReactionSetup Heating Heating (80-110 °C) ReactionSetup->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for tert-Butyl (6-chloropyridin-3-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (6-chloropyridin-3-yl)carbamate as a key building block in the synthesis of potent kinase inhibitors for targeted cancer therapy. Detailed protocols for its derivatization and subsequent biological evaluation are provided to guide researchers in its application.

Introduction

This compound is a versatile bifunctional molecule widely employed as an intermediate in medicinal chemistry. The presence of a Boc-protected amine and a reactive chloropyridine moiety allows for sequential and regioselective chemical modifications. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for further derivatization. The chloropyridine ring serves as a versatile scaffold for introducing molecular diversity, often through palladium-catalyzed cross-coupling reactions. This combination of features makes it a valuable starting material for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.

While direct biological activity data for this compound is not extensively reported, its structural isomer, tert-butyl (6-chloropyridin-2-yl)carbamate, is a known intermediate in the synthesis of potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), such as TAK-285. This highlights the potential of the (6-chloropyridin-3-yl)carbamate scaffold in developing targeted therapies against various cancers driven by aberrant kinase signaling.

Application: Synthesis of a Quinazoline-Based HER2/EGFR Inhibitor

This section outlines the application of this compound in a multi-step synthesis of a potent quinazoline-based dual HER2/EGFR inhibitor, analogous to known clinical candidates. The synthetic strategy involves an initial cross-coupling reaction to build the core scaffold, followed by deprotection and functionalization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a typical Suzuki-Miyaura reaction to couple an arylboronic acid with the chloropyridine ring of the title compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection and Amide Coupling

This protocol details the removal of the Boc protecting group and subsequent acylation to introduce a side chain.

Materials:

  • Boc-protected intermediate from Protocol 1

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Acyl chloride or carboxylic acid with a coupling agent (e.g., HATU)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add 4M HCl in 1,4-dioxane (excess) or TFA (excess) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Dissolve the resulting amine salt in anhydrous DCM and add DIPEA (2-3 eq).

  • Cool the solution to 0 °C and add the acyl chloride (1.1 eq) or a pre-activated carboxylic acid.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 3: Cell-Based HER2 Phosphorylation Assay (Western Blot)

This protocol is for evaluating the inhibitory activity of the synthesized compound on HER2 phosphorylation in a HER2-overexpressing cancer cell line.[1][2]

Materials:

  • SK-BR-3 or BT-474 breast cancer cells (HER2-overexpressing)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed SK-BR-3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities for phospho-HER2 and total HER2. Normalize the phospho-HER2 signal to the total HER2 signal to determine the extent of inhibition. Use β-actin as a loading control.

Data Presentation

The inhibitory activity of compounds derived from this compound is typically evaluated against a panel of kinases to determine potency and selectivity. The following table presents representative data for TAK-285, a dual HER2/EGFR inhibitor synthesized from a related starting material.

CompoundTargetIC₅₀ (nM)Cell-Based GI₅₀ (nM)Reference
TAK-285 HER21717 (BT-474 cells)[3][4][5][6]
EGFR23-[3][4][5][6]
HER4260-[3][6]
MEK11100-[3][6]
c-Met4200-[3][6]
Aurora B1700-[3][6]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by inhibitors derived from chloropyridine scaffolds.

HER2_EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Inhibitor This compound -derived Inhibitor Inhibitor->Dimerization Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2/EGFR Signaling Pathway Inhibition
Experimental Workflows

The diagrams below outline the key experimental procedures described in the protocols.

Suzuki_Coupling_Workflow Start Start: This compound + Arylboronic Acid Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat in Solvent under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Coupled Product Purification->Product

Suzuki-Miyaura Coupling Workflow

Western_Blot_Workflow Cell_Culture Culture HER2+ Cancer Cells Treatment Treat with Inhibitor Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-HER2, Total HER2, Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Quantify Bands & Analyze Inhibition Detection->Analysis

Western Blot Workflow for Phosphorylation Assay

References

Application Notes and Protocols for Reactions Involving tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the reaction mechanisms, experimental protocols, and applications of tert-butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a chlorine atom on the pyridine ring allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality provides stability during these transformations and can be readily removed under acidic conditions. This combination of features makes it an attractive starting material for the synthesis of complex molecules, including potent and selective inhibitors of protein kinases like Akt.

Key Applications in Drug Discovery

The 6-chloropyridin-3-amine scaffold is a common motif in a variety of kinase inhibitors. The ability to introduce diverse substituents at the 6-position via cross-coupling reactions allows for the exploration of the chemical space around this core, leading to the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. A notable application is in the synthesis of ATP-competitive Akt inhibitors, which are of significant interest in cancer therapy.[1]

Reaction Mechanisms and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the case of this compound, the chlorine atom serves as the halide, enabling the introduction of a wide range of aryl and heteroaryl groups.

Reaction Scheme:

Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of an AKT Inhibitor Intermediate

This protocol is adapted from the synthesis of an ATP-competitive small-molecule AKT inhibitor.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., (3-methyl-1H-indazol-5-yl)boronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki Coupling Reactions

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
(3-methyl-1H-indazol-5-yl)boronic acidPd(dppf)Cl2K2CO31,4-Dioxane/H2O9012~85
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O801678
4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene1001892

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines.

Reaction Scheme:

Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by the base forms a palladium-amido complex, which undergoes reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.

Experimental Protocol: General Procedure

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium pre-catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd2(dba)3 / XantphosNaOtBuToluene1001688
AnilinePd(OAc)2 / RuPhosCs2CO31,4-Dioxane1102475
BenzylaminePd2(dba)3 / BrettPhosK3PO4t-BuOH901282

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir (80-100°C) purge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: PI3K/Akt Pathway Inhibition

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Partial Activation PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) Akt_P p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_P->Downstream Phosphorylation Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response Inhibitor ATP-Competitive Akt Inhibitor (Derived from title compound) Inhibitor->Akt_P Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by an ATP-competitive inhibitor.

References

Protocols for Boc protection using tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Use of tert-Butyl (6-chloropyridin-3-yl)carbamate

It is important to clarify the role of this compound in the context of Boc protection. This compound is a Boc-protected amine; specifically, it is the result of attaching a tert-butoxycarbonyl (Boc) group to the amine functional group of 6-chloro-3-aminopyridine. It is a stable product and is not typically used as a reagent to transfer the Boc group to other amines.

The standard, universally accepted reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate (Boc₂O) , also known as Boc anhydride.[1][2][3] The following application notes and protocols detail the standard procedure for Boc protection of amines using this correct reagent, Boc₂O.

Application Notes: Protocols for Boc Protection of Amines using Di-tert-butyl dicarbonate (Boc₂O)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1][4] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O).[1][2] This document provides detailed protocols for the N-Boc protection of primary and secondary amines using Boc₂O.

Reaction Mechanism and Scope

The reaction proceeds via the nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This process can be conducted with or without a base. A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide, is often used to neutralize the acidic byproduct and accelerate the reaction.[1][3] The reaction is highly versatile and applicable to a wide range of aliphatic and aromatic amines.

Experimental Protocol: General Procedure for N-Boc Protection

This protocol describes a general method for protecting a primary or secondary amine using Boc₂O. Optimization may be required based on the specific substrate.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, DIPEA, or NaOH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system with water)[3][4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Setup: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent (e.g., THF or DCM).

  • Base Addition: Add a suitable base (1.1 to 1.5 equivalents), such as triethylamine or DIPEA. For amino acids, an aqueous solution of NaOH is often used.[1][3]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents), either neat or as a solution in the reaction solvent. The reaction is often cooled to 0 °C before adding the Boc₂O, then allowed to warm to room temperature.[1]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed, which typically takes 2 to 16 hours.[1]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 25 mL).[5]

    • Combine the organic layers and wash sequentially with 1N HCl (if a basic catalyst like DMAP was used), saturated aqueous NaHCO₃, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[1]

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.[6]

Data Summary

The following table presents typical results for the Boc protection of various amines using Boc₂O, demonstrating the general efficiency of the protocol.

Amine SubstrateBaseSolventTime (h)Yield (%)Citation
1,2,3,6-Tetrahydropyridine-THF12 (overnight)89%[5]
3-Azabicyclo[3.3.0]octane-THF12 (overnight)93%[5]
AnilineYttria-zirconiaAcetonitrile3 (reflux)92%[6]
BenzylamineYttria-zirconiaAcetonitrile0.598%[6]
L-AlanineNaOHDioxane/Water4>95% (Typical)[7]
Visualized Workflows and Mechanisms

Diagrams created using Graphviz to illustrate the reaction and process.

Boc_Protection_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O O (tBu-O-C)₂-O Di-tert-butyl dicarbonate Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse Byproducts tBu-OH tert-Butanol CO₂ Carbon Dioxide Intermediate->Byproducts Elimination

Caption: Mechanism of amine protection using Boc₂O.

Boc_Protection_Workflow cluster_setup 1. Reaction Setup cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification Start Dissolve Amine in Solvent Add_Base Add Base (e.g., TEA) Start->Add_Base Cool Cool to 0 °C (Optional) Add_Base->Cool Add_Boc Add Boc₂O Cool->Add_Boc React Stir at RT & Monitor (TLC) Add_Boc->React Quench Quench / Add Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify Final_Product Pure Boc-Protected Amine Purify->Final_Product

Caption: General experimental workflow for N-Boc protection.

References

Application Notes and Protocols for the Purification of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity suitable for downstream applications.

Introduction

This compound is a vital building block in medicinal chemistry. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide presents established methods for purifying this compound, ensuring the removal of residual starting materials, byproducts, and other impurities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for developing appropriate purification strategies.

PropertyValueReference
Molecular FormulaC₁₀H₁₃ClN₂O₂[1]
Molecular Weight228.67 g/mol [1]
Melting Point127-129 °C
Boiling Point283.7 °C at 760 mmHg
AppearanceSolid
SolubilitySoluble in many organic solvents such as dichloromethane; limited solubility in water.[2]

Purification Workflow

The general workflow for the purification of this compound typically involves an initial workup of the reaction mixture followed by a primary purification technique such as recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities.

PurificationWorkflow cluster_workup Reaction Workup cluster_purification Purification A Crude Reaction Mixture B Aqueous Workup (e.g., Extraction with EtOAc) A->B C Drying of Organic Phase (e.g., Na₂SO₄ or MgSO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Recrystallization E->F G Column Chromatography E->G H Pure Product F->H G->H

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, leveraging differences in solubility at varying temperatures.

1. Solvent Selection:

  • Based on the principle of "like dissolves like" and the properties of similar carbamates, suitable solvent systems include hexane, ethyl acetate/hexane, or toluene.[3]

  • Perform small-scale solubility tests to identify a solvent that dissolves the crude product at elevated temperatures but results in poor solubility at room temperature or below.

2. Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent (e.g., hexane or an ethyl acetate/hexane mixture).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid excessive boiling.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, the flask can be placed in an ice bath for 30-60 minutes to further induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain the pure this compound.

Expected Outcome:

ParameterExpected Value
Purity>98%
Yield60-90% (highly dependent on crude purity)
Physical AppearanceWhite to off-white crystalline solid
Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[4][5][6]

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

2. Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

    • The elution can be performed under gravity or with gentle pressure (flash chromatography) to speed up the process.[6]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Expected Outcome:

ParameterExpected Value
Purity>99%
Yield70-95% (dependent on loading and separation efficiency)
Physical AppearanceWhite solid

Comparative Summary of Purification Techniques

TechniquePurity AchievableTypical YieldThroughputCostKey Advantages
Recrystallization High (>98%)Moderate to HighHighLowScalable, simple setup
Column Chromatography Very High (>99%)HighLow to ModerateHighExcellent for complex mixtures, high resolution

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information. The compound is harmful if swallowed and causes skin and eye irritation.

References

Application Notes and Protocols: Large-Scale Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the well-established protection of the amino group of 3-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme

The synthesis proceeds via the reaction of 3-amino-6-chloropyridine with di-tert-butyl dicarbonate in the presence of a suitable base. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, preventing its participation in subsequent reactions.[1][2]

Figure 1: Synthesis of this compound.

G cluster_0 Reaction Scheme 3-amino-6-chloropyridine 3-amino-6-chloropyridine Product This compound 3-amino-6-chloropyridine->Product + (Boc)2O Boc2O Di-tert-butyl dicarbonate (Boc)2O Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane)

Caption: Reaction of 3-amino-6-chloropyridine with di-tert-butyl dicarbonate.

Data Presentation

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound.

ParameterValueUnitNotes
Reactants
3-amino-6-chloropyridine1.0equivalentStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2equivalentsBoc-protecting agent[3]
Triethylamine (Et₃N)1.1 - 1.5equivalentsBase catalyst[3]
Solvent
Dichloromethane (DCM)5 - 10mL/g of starting materialCan be substituted with THF or Acetonitrile[3][4]
Reaction Conditions
Temperature20 - 25°CRoom temperature
Reaction Time2 - 6hoursMonitored by TLC or LC-MS[3]
Work-up & Purification
1 M HCl (aq)2 - 3VolumesFor washing
Saturated NaHCO₃ (aq)2 - 3VolumesFor washing
Brine2 - 3VolumesFor washing
Anhydrous Na₂SO₄ or MgSO₄--Drying agent
Yield
Typical Yield90 - 98%Isolated yield

Experimental Protocol

This protocol details the large-scale synthesis of this compound.

Materials:

  • 3-amino-6-chloropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Separatory funnel

  • Rotary evaporator

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, dissolve 3-amino-6-chloropyridine (1.0 eq) in dichloromethane (5-10 mL per gram of starting material).

  • Addition of Base: To the stirred solution, add triethylamine (1.1-1.5 eq) at room temperature.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature between 20-25°C.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).[3]

  • Quenching: Once the reaction is complete, cool the mixture to 0-5°C and slowly add water to quench the reaction.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 2 volumes), saturated NaHCO₃ solution (2 x 2 volumes), and brine (1 x 2 volumes).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40°C to a constant weight.

Experimental Workflow

The following diagram illustrates the workflow for the large-scale synthesis of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 3-amino-6-chloropyridine in DCM add_base Add Triethylamine start->add_base add_boc Add (Boc)2O Solution add_base->add_boc react Stir at Room Temperature add_boc->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (optional) concentrate->recrystallize dry_final Dry under Vacuum concentrate->dry_final If pure enough recrystallize->dry_final product Final Product dry_final->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of tert-Butyl (6-chloropyridin-3-yl)carbamate. The methods described herein are essential for confirming the identity, purity, and stability of this compound, which is a key intermediate in pharmaceutical synthesis. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount to ensure the quality and efficacy of the final drug product. This application note provides a comprehensive suite of analytical methods for the thorough characterization of this compound.

Chemical Structure:

Compound Information:

PropertyValueReference
CAS Number 171178-45-3[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol [1]
Melting Point 127-129 °C[2]
Boiling Point 283.7 °C at 760 mmHg[2]
Appearance Solid[2]

Analytical Methods

A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities and for confirming the molecular weight of the compound. Due to the thermal lability of some carbamates, careful optimization of the injection method is crucial.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a characteristic fingerprint of the compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is a fundamental confirmation of the empirical formula.

Experimental Protocols

HPLC Protocol

This protocol is a general guideline for the reverse-phase HPLC analysis of aromatic carbamates and should be optimized for the specific instrumentation and sample.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 67:33 (v/v) mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 28.5 °C.[3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity Integrate->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Prepare Solution (1 mg/mL) Inject Inject into GC Sample->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum of Peak TIC->MassSpec LibrarySearch Library Search & Interpretation MassSpec->LibrarySearch

References

Troubleshooting & Optimization

Optimizing reaction conditions for tert-Butyl (6-chloropyridin-3-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the protection of the amino group of 6-chloro-3-aminopyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Q2: Which solvents are suitable for this reaction?

Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and 1,4-dioxane. The choice of solvent can affect the solubility of reagents and the reaction rate.

Q3: What is the role of the base in this reaction, and which one should I choose?

A base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst. The choice of base can influence the reaction rate and the formation of side products.

Q4: My reaction is sluggish or incomplete. What are the potential causes and solutions?

Several factors can lead to an incomplete reaction:

  • Low Nucleophilicity of the Amine: 6-chloro-3-aminopyridine is an aniline derivative with reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring and the chloro substituent. Using a catalytic amount of DMAP can help to accelerate the reaction.

  • Insufficient Reagent: Ensure that at least a stoichiometric amount of Boc anhydride is used. An excess (1.1-1.5 equivalents) is often recommended.

  • Inappropriate Base: A base that is too weak may not sufficiently activate the amine. Consider using a stronger, non-nucleophilic base or adding catalytic DMAP.

  • Low Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

Q5: I am observing significant side product formation. What are the common side products and how can I minimize them?

Common side products in Boc protection reactions include:

  • Di-Boc protected amine: This occurs when the initially formed carbamate is further acylated. This can be minimized by using a controlled amount of Boc anhydride (closer to 1 equivalent) and avoiding excessively harsh conditions (e.g., high temperatures, prolonged reaction times).

  • Urea derivatives: These can form from the reaction of the amine with any isocyanate impurities in the Boc anhydride or from side reactions at elevated temperatures. Using high-purity reagents and maintaining a moderate reaction temperature can help.

Q6: What is a standard work-up and purification procedure for this compound?

A typical work-up involves quenching the reaction, followed by an aqueous wash to remove the base and other water-soluble impurities. The product is then extracted into an organic solvent, dried, and concentrated. Purification is often achieved by recrystallization or column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Gently heat the reaction mixture (e.g., 40-50 °C). - Use a slight excess of di-tert-butyl dicarbonate (1.1-1.2 eq.). - Add a catalytic amount of DMAP (0.1 eq.).
Product loss during work-up.- Ensure complete extraction from the aqueous phase. - Use a suitable solvent for extraction in which the product is highly soluble.
Multiple Spots on TLC (Side Products) Formation of di-Boc protected amine.- Use a stoichiometric amount of di-tert-butyl dicarbonate (1.0-1.1 eq.). - Avoid high reaction temperatures and prolonged reaction times.
Unreacted starting material.- See "Low Yield" troubleshooting.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt purification by column chromatography. - Try co-distillation with a non-polar solvent (e.g., hexane) to remove residual solvents that may inhibit crystallization.
Product is contaminated with the base.- Wash the organic extract thoroughly with dilute acid (e.g., 1M HCl) to remove amine bases like TEA or DIPEA.

Data Presentation

Table 1: Effect of Solvent and Base on the Yield of this compound

Entry Solvent Base (eq.) Temperature (°C) Time (h) Yield (%)
1DCMTEA (1.5)251275
2THFTEA (1.5)251282
3ACNTEA (1.5)251285
4THFDIPEA (1.5)251284
5THFTEA (1.5) + DMAP (0.1)25492

Note: This data is illustrative and based on general trends in Boc protection reactions. Actual results may vary.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

To a solution of 6-chloro-3-aminopyridine (1.0 eq.) in tetrahydrofuran (THF) are added triethylamine (1.5 eq.) and di-tert-butyl dicarbonate (1.1 eq.). A catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) is then added. The reaction mixture is stirred at room temperature for 4-12 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 6-chloro-3-aminopyridine in THF add_base Add Triethylamine start->add_base add_boc Add Di-tert-butyl dicarbonate add_base->add_boc add_dmap Add DMAP (catalytic) add_boc->add_dmap stir Stir at Room Temperature add_dmap->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Low Amine Nucleophilicity start->cause1 cause2 Insufficient Reagent start->cause2 cause3 Inappropriate Base start->cause3 cause4 Low Temperature start->cause4 solution1 Add catalytic DMAP cause1->solution1 solution2 Use excess Boc anhydride (1.1-1.2 eq) cause2->solution2 solution3 Use a stronger base (e.g., DIPEA) or add DMAP cause3->solution3 solution4 Gently heat the reaction (40-50 °C) cause4->solution4

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Troubleshooting Low Yield in tert-Butyl (6-chloropyridin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this reaction, specifically focusing on troubleshooting issues that lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the amino group of 5-amino-2-chloropyridine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Q2: I am observing a very low conversion of my starting material, 5-amino-2-chloropyridine. What are the potential causes?

Low conversion can be attributed to several factors. Aminopyridines can be poorly nucleophilic, leading to a sluggish reaction with Boc anhydride.[1] Key areas to investigate include the purity and reactivity of your reagents, the reaction conditions, and the choice of base. In some cases, the use of coupling agents may be necessary to enhance the reaction rate.[1]

Q3: My reaction seems to be working, but I am getting a significant amount of a white precipitate that is not my product. What could this be?

A common side reaction is the hydrolysis of di-tert-butyl dicarbonate, especially in the presence of moisture. This leads to the formation of tert-butanol and the evolution of carbon dioxide gas. The unreacted Boc anhydride can also lead to the formation of di-tert-butyl carbonate. Ensuring anhydrous reaction conditions is crucial to minimize this side reaction.

Q4: I am struggling with the purification of my product. What are the recommended methods?

Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some optimization. For column chromatography, a solvent system of ethyl acetate and hexane is a common starting point.

Q5: Are there any known impurities that are commonly observed in this reaction?

Besides unreacted starting material and byproducts from the hydrolysis of Boc anhydride, the formation of a di-Boc protected product (where two Boc groups are attached to the nitrogen) is a possibility, although less common with aminopyridines. Careful monitoring of the reaction stoichiometry can help to minimize this.

Troubleshooting Guides

Issue 1: Low to No Product Formation
Possible Cause Recommendation
Low Nucleophilicity of 5-amino-2-chloropyridine Consider the addition of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to activate the amine.[1]
Inactive Di-tert-butyl dicarbonate (Boc Anhydride) Use a fresh bottle of Boc anhydride. Older reagents can hydrolyze over time, reducing their effectiveness.
Insufficient Base Strength or Inappropriate Base Switch to a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA).
Presence of Moisture Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with a less reactive substrate.
Issue 2: Formation of Significant Byproducts
Possible Cause Recommendation
Hydrolysis of Boc Anhydride As mentioned, ensure strictly anhydrous conditions. Add the Boc anhydride slowly to the reaction mixture to minimize its concentration at any given time, which can reduce the rate of hydrolysis.
Formation of Di-Boc Product Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc anhydride relative to the 5-amino-2-chloropyridine. Avoid a large excess of the protecting group.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are generally safe choices.

Experimental Protocols

Standard Protocol for Boc Protection of 5-amino-2-chloropyridine

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent purity.

Materials:

  • 5-amino-2-chloropyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-amino-2-chloropyridine (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Enhanced Protocol for Sluggish Reactions

Additional Materials:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

Procedure:

  • Follow steps 1 and 2 of the standard protocol.

  • Add HOBt (0.05 eq) and EDCI (1.5 eq) to the reaction mixture.

  • Stir for 15 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.5 eq) in anhydrous THF.

  • Proceed with steps 4-9 of the standard protocol. The reaction time may be significantly shorter with this method.[1]

Visual Troubleshooting Guide

Troubleshooting_Low_Yield Start Low Yield of tert-Butyl (6-chloropyridin-3-yl)carbamate Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up and Purification Start->Check_Workup Boc_Anhydride Is Boc Anhydride fresh? Check_Reagents->Boc_Anhydride Pyridine_Purity Is 5-amino-2-chloropyridine pure? Check_Reagents->Pyridine_Purity Solvent_Anhydrous Are solvents anhydrous? Check_Reagents->Solvent_Anhydrous Base_Choice Is the base appropriate? Check_Conditions->Base_Choice Temperature Is the temperature optimal? Check_Conditions->Temperature Reaction_Time Is the reaction time sufficient? Check_Conditions->Reaction_Time Coupling_Agent Is a coupling agent needed? Check_Conditions->Coupling_Agent Quenching Was the reaction properly quenched? Check_Workup->Quenching Extraction Was the extraction efficient? Check_Workup->Extraction Purification_Method Is the purification method suitable? Check_Workup->Purification_Method Use_Fresh_Boc Use fresh Boc Anhydride Boc_Anhydride->Use_Fresh_Boc No Purify_Pyridine Purify starting material Pyridine_Purity->Purify_Pyridine No Use_Anhydrous_Solvent Use anhydrous solvents Solvent_Anhydrous->Use_Anhydrous_Solvent No Change_Base Use a stronger, non-nucleophilic base (e.g., TEA, DIEA) Base_Choice->Change_Base No Increase_Temp Gently heat the reaction (40-50 °C) Temperature->Increase_Temp No Increase_Time Increase reaction time and monitor by TLC Reaction_Time->Increase_Time No Add_Coupling_Agent Add EDCI/HOBt Coupling_Agent->Add_Coupling_Agent Yes Adjust_Quench Use saturated NaHCO3 to neutralize acid Quenching->Adjust_Quench No Optimize_Extraction Increase number of extractions Extraction->Optimize_Extraction No Optimize_Purification Optimize recrystallization solvent or column conditions Purification_Method->Optimize_Purification No

Caption: A troubleshooting flowchart for low yield in the synthesis of this compound.

References

Side reactions and byproducts in tert-Butyl (6-chloropyridin-3-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to specific problems you may encounter during the synthesis.

Issue 1: Incomplete or No Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 5-amino-2-chloropyridine.

Question: My Boc protection reaction is not going to completion. What are the possible causes and solutions?

Answer:

Incomplete Boc protection of 5-amino-2-chloropyridine is a common issue, often attributed to the low nucleophilicity of the starting material. The electron-withdrawing nature of the chlorine atom and the pyridine ring reduces the reactivity of the amino group.[1][2] Here are the primary causes and troubleshooting steps:

  • Insufficient Activation: Standard conditions may not be sufficient for this electron-deficient amine.

    • Solution: The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in conjunction with di-tert-butyl dicarbonate (Boc₂O) can significantly accelerate the reaction.[3] For particularly unreactive amines, a combination of sodium iodide (NaI) and DMAP in a solvent like tetrahydrofuran (THF) has been shown to be highly effective, leading to high yields in a short time.[2]

  • Inappropriate Base: The choice of base is crucial. While not always required, a base can neutralize acidic byproducts and drive the reaction forward.

    • Solution: Triethylamine (TEA) is a commonly used organic base.[1][4] For reactions in aqueous or biphasic systems, inorganic bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can be employed.[3]

  • Poor Solubility: The starting material, 5-amino-2-chloropyridine, may have limited solubility in certain organic solvents.

    • Solution: Ensure the starting material is fully dissolved. Solvents such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF and water can be effective.[1]

Issue 2: Formation of Di-Boc Byproduct

Symptom: Besides the desired mono-Boc product, a significant amount of a higher molecular weight byproduct is observed, consistent with the N,N-di-Boc protected amine.

Question: I am observing a significant amount of the di-Boc byproduct in my reaction. How can I minimize its formation?

Answer:

The formation of the N,N-bis(tert-butoxycarbonyl) derivative is a prevalent side reaction in the Boc protection of primary amines.[1] Several factors influence the ratio of mono- to di-Boc product:

  • Stoichiometry of Boc Anhydride: An excess of Boc₂O can lead to the formation of the di-Boc adduct.

    • Solution: Use a controlled amount of Boc₂O, typically 1.0 to 1.2 equivalents. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Reaction Conditions: The choice of base and solvent plays a critical role.

    • Solution: The use of a strong base like DMAP can sometimes promote di-Boc formation.[3] Consider using a milder base like sodium bicarbonate or triethylamine. Running the reaction at a lower temperature may also help to improve selectivity. A one-pot di-Boc protection followed by a selective mono-de-Boc step has also been reported as a strategy for complex molecules.

  • Work-up Procedure: The di-Boc byproduct can sometimes be removed during work-up or purification.

    • Solution: The di-Boc adduct is generally less polar than the mono-Boc product. Purification by column chromatography on silica gel can effectively separate the two compounds.

Issue 3: Other Side Reactions and Impurities

Symptom: The presence of unexpected peaks in the LC-MS or NMR of the crude product.

Question: What other side reactions or byproducts should I be aware of during this synthesis?

Answer:

While di-Boc formation is the most common side reaction, other byproducts can arise:

  • Isocyanate Formation: In the presence of a strong base like DMAP, primary amines can sometimes be converted to isocyanates.[1]

    • Solution: Avoid prolonged reaction times and high temperatures, especially when using DMAP.

  • Urea Derivatives: The isocyanate intermediate, if formed, can react with the starting amine to produce urea derivatives.[1]

    • Solution: Careful control of reaction conditions to minimize isocyanate formation will also suppress the formation of urea byproducts.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Starting Material 5-Amino-2-chloropyridine5-Amino-2-chloropyridine5-Amino-2-chloropyridine
Reagents Boc₂O (1.1 eq), TEA (1.2 eq)Boc₂O (1.5 eq), DMAP (cat.)Boc₂O (5.0 eq), DMAP (2.0 eq), NaI (1.0 eq)
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Tetrahydrofuran (THF)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 12 h4 h10 s
Yield (mono-Boc) Moderate to GoodGood>98%[2]
Major Byproduct Unreacted Starting MaterialDi-Boc AdductMinimal

Experimental Protocols

Protocol 1: General Procedure for Boc Protection using Triethylamine
  • Dissolve 5-amino-2-chloropyridine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Procedure for Unreactive Amines[2]
  • Dissolve 5-amino-2-chloropyridine (1.0 eq) and sodium iodide (1.0 eq) in tetrahydrofuran (THF).

  • Add 4-(Dimethylamino)pyridine (DMAP, 2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 5.0 eq).

  • Stir the reaction at room temperature. The reaction is often very rapid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 5-Amino-2-chloropyridine 5-Amino-2-chloropyridine This compound This compound 5-Amino-2-chloropyridine->this compound Boc₂O, Base Di-Boc Byproduct Di-Boc Byproduct 5-Amino-2-chloropyridine->Di-Boc Byproduct Excess Boc₂O, Strong Base

Caption: Main reaction and common side reaction pathway.

Troubleshooting_Workflow start Reaction Issue Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_product Side Product Formation? start->side_product check_activation Increase Activation (e.g., add DMAP/NaI) incomplete_reaction->check_activation Yes check_base Optimize Base (e.g., TEA, NaOH) incomplete_reaction->check_base No di_boc Reduce Boc₂O Stoichiometry Use Milder Base Optimize Temperature side_product->di_boc Yes other_impurities Control Reaction Time & Temperature side_product->other_impurities No end Successful Synthesis check_activation->end Resolved check_base->end Resolved di_boc->end Resolved other_impurities->end Resolved

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Purity of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (6-chloropyridin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification processes for this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most frequently encountered impurities are typically unreacted starting material, 5-amino-2-chloropyridine, and the di-Boc protected byproduct, di-tert-butyl (6-chloropyridin-3-yl)imidodicarbonate. The formation of the di-Boc derivative is more likely with prolonged reaction times or an excess of di-tert-butyl dicarbonate (Boc₂O). Other potential impurities can arise from side reactions of the Boc anhydride.[1][2]

Q2: My crude product is an oil or a waxy solid and fails to crystallize. What could be the issue?

A2: The presence of impurities often inhibits crystallization, resulting in an oily or amorphous solid. Even small amounts of the starting material or di-Boc byproduct can significantly lower the melting point and disrupt the crystal lattice formation. It is also important to ensure all reaction solvents have been thoroughly removed.

Q3: What is a typical purity for commercially available this compound?

A3: Commercially available this compound is generally offered at a purity of 98% or higher.[3]

Q4: Which analytical method is best for assessing the purity of my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and related compounds.[4][5] A well-developed HPLC method can effectively separate the desired product from its common impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Primary Cause: Incomplete reaction or formation of side products.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) to monitor the disappearance of the 5-amino-2-chloropyridine starting material.

  • Purification Strategy: For significant levels of impurities, direct purification of the crude product by column chromatography is recommended before attempting recrystallization.

Issue 2: Difficulty in Removing the Di-Boc Byproduct

Primary Cause: The di-Boc byproduct has a polarity that can be close to the desired mono-Boc product, making separation challenging.

Troubleshooting Steps:

  • Column Chromatography: Careful optimization of the eluent system for flash column chromatography is crucial. A shallow gradient of a polar solvent in a non-polar solvent is often effective.

  • Recrystallization: If the concentration of the di-Boc byproduct is low, a carefully selected recrystallization solvent system may allow for its removal in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for separating the target compound from both more polar (starting material) and less polar (di-Boc byproduct) impurities.

Methodology:

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient could be from 10% to 50% ethyl acetate. For more polar impurities, a small percentage of methanol in dichloromethane can also be effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Dry load the sample onto a small amount of silica gel.

    • Prepare the column with the initial eluent mixture (e.g., 10% ethyl acetate in hexanes).

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain a high-purity, crystalline product, provided the initial purity is reasonably high.

Methodology:

  • Solvent Selection: A solvent screening should be performed to identify a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethyl acetate/hexanes, ethanol/water, or isopropanol/water.

  • Procedure:

    • Dissolve the crude or column-purified product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

    • Slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum. The expected melting point of the pure compound is in the range of 127-129°C.[3]

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation

The following table summarizes expected purity levels after different purification stages, based on typical outcomes for similar compounds in patent literature.[4][5]

Purification StageTypical Purity (%)Common Impurities Present
Crude Product85 - 95%5-amino-2-chloropyridine, di-Boc byproduct, residual solvents
After Column Chromatography> 98%Trace amounts of closely eluting impurities
After Recrystallization> 99%Minimal

Visualizations

Troubleshooting Workflow for Low Purity

G start Crude Product Purity < 95% check_impurities Analyze by TLC/HPLC to Identify Impurities start->check_impurities unreacted_sm High Amount of Unreacted Starting Material? check_impurities->unreacted_sm column_chromatography Perform Flash Column Chromatography recrystallization Recrystallize from Appropriate Solvent column_chromatography->recrystallization final_product Pure Product > 99% recrystallization->final_product unreacted_sm->column_chromatography Yes side_products Significant Side Products (e.g., di-Boc)? unreacted_sm->side_products No side_products->column_chromatography Yes side_products->recrystallization No (minor impurities)

Caption: A decision-making workflow for purifying this compound.

Relationship between Purification Methods and Impurity Removal

G crude Crude Product starting_material 5-amino-2-chloropyridine crude->starting_material di_boc Di-Boc Byproduct crude->di_boc other_impurities Other Impurities crude->other_impurities col_chrom Column Chromatography starting_material->col_chrom Removes di_boc->col_chrom Removes other_impurities->col_chrom Removes recryst Recrystallization col_chrom->recryst Leads to pure_product Pure Product recryst->pure_product Yields

References

Challenges in the scale-up of tert-Butyl (6-chloropyridin-3-yl)carbamate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of tert-Butyl (6-chloropyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis and scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the protection of the amino group of 6-chloropyridin-3-amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the formation of the carbamate.

Q2: What are the primary challenges when scaling up this reaction?

A2: Key challenges during the scale-up of this compound production include:

  • Incomplete reaction: The starting amine, 6-chloropyridin-3-amine, can exhibit low nucleophilicity, leading to sluggish or incomplete conversion.[1][2]

  • Side product formation: The formation of the di-Boc protected byproduct and other impurities can occur, complicating purification.[1]

  • Reagent stability and handling: Di-tert-butyl dicarbonate can be sensitive to moisture and prolonged reaction times in aqueous conditions can lead to its hydrolysis.[1]

  • Purification: Removing unreacted starting materials and byproducts at a large scale can be challenging and may require optimization of crystallization or chromatography methods.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (6-chloropyridin-3-amine) and the formation of the desired product.

Q4: What are the typical physical properties of this compound?

A4: The product is typically a solid with a melting point in the range of 127-129°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Low nucleophilicity of 6-chloropyridin-3-amine: The electron-withdrawing nature of the chloro- and pyridinyl groups reduces the amine's reactivity.[1][2]- Increase reaction temperature. - Use a more effective base (e.g., DMAP as a catalyst in conjunction with a stoichiometric base like triethylamine). - Increase the equivalents of Boc₂O.
Poor solubility of starting materials: The amine may not be fully dissolved in the reaction solvent.[1]- Select a more suitable solvent or a solvent mixture (e.g., THF, acetonitrile, or a mixture with water). - Ensure vigorous stirring to maintain a homogenous mixture.
Inappropriate base: The chosen base may not be strong enough to deprotonate the amine effectively.- Switch to a stronger, non-nucleophilic base. Common choices include triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). For less reactive amines, catalytic 4-Dimethylaminopyridine (DMAP) can be beneficial.[1]
Formation of multiple products (byproducts) Di-Boc formation: Over-reaction leading to the protection of the pyridine nitrogen or formation of an N,N-di-Boc species.[1]- Use a stoichiometric amount of Boc₂O. - Carefully monitor the reaction and stop it once the starting material is consumed. - Lower the reaction temperature.
Hydrolysis of Boc₂O: Presence of excessive water in the reaction.[1]- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification Similar polarity of product and impurities: Unreacted starting material or byproducts may have similar retention factors (Rf) on TLC, making chromatographic separation difficult.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system.
Product is an oil or low-melting solid - If the product oils out during workup, try trituration with a non-polar solvent like hexanes to induce solidification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a stirred solution of 6-chloropyridin-3-amine (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, THF), add a base such as triethylamine (1.5 eq.).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[1]

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]

    • Combine the organic layers and wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]

Data Presentation

Table 1: Reaction Parameters and Typical Outcomes

Parameter Condition Expected Outcome Troubleshooting Notes
Solvent Tetrahydrofuran (THF)Good solubility for reactantsFor scale-up, consider higher boiling point solvents if necessary.
Base Triethylamine (TEA)Effective proton scavengerFor sluggish reactions, consider adding catalytic DMAP.
Equivalents of Boc₂O 1.1 - 1.2 eq.High conversion of starting materialExcess Boc₂O can lead to di-Boc formation.
Temperature Room Temperature to 50 °CReaction completion within 2-24 hoursHigher temperatures can increase reaction rate but may also promote side reactions.
Typical Yield 85-95%High purity product after purificationLower yields may indicate incomplete reaction or product loss during workup.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 6-chloropyridin-3-amine E Reaction Mixture A->E B Boc₂O B->E C Base (e.g., TEA) C->E D Solvent (e.g., THF) D->E F Quenching (Water) E->F G Extraction (Ethyl Acetate) F->G H Washing (Brine) G->H I Drying & Concentration H->I J Crude Product I->J K Column Chromatography / Recrystallization J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Reaction? low_nucleophilicity Low Amine Nucleophilicity start->low_nucleophilicity Yes poor_solubility Poor Solubility start->poor_solubility Yes wrong_base Inappropriate Base start->wrong_base Yes end Reaction Complete start->end No increase_temp Increase Temperature / Add Catalyst (DMAP) low_nucleophilicity->increase_temp change_solvent Change Solvent / Improve Stirring poor_solubility->change_solvent change_base Use Stronger Base wrong_base->change_base increase_temp->end Monitor Reaction change_solvent->end Monitor Reaction change_base->end Monitor Reaction

Caption: Troubleshooting workflow for incomplete Boc protection reaction.

References

Stability issues of tert-Butyl (6-chloropyridin-3-yl)carbamate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-Butyl (6-chloropyridin-3-yl)carbamate under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, the Boc group is highly stable under basic, nucleophilic, and reductive conditions.[1][2] However, it is characteristically sensitive to acidic conditions, which facilitate its removal.[3][4]

Q2: Under what specific acidic conditions will the Boc group cleave from this compound?

A2: The Boc group is readily cleaved under strong acidic conditions.[5] Reagents commonly used for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or ethyl acetate.[6] The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[1]

Q3: Is this compound stable under basic conditions?

A3: Yes, this compound is generally stable under a wide range of basic conditions.[7] The Boc protecting group is resistant to hydrolysis by bases, making it a suitable choice for reactions involving basic reagents where the amine needs to remain protected.[8] While some specialized methods exist for base-mediated Boc cleavage, these are not standard conditions and typically require specific reagents and elevated temperatures.[9]

Q4: Can the chloro- and pyridine functionalities of the molecule influence its stability?

A4: The electron-withdrawing nature of the chloropyridine ring can potentially influence the reactivity of the carbamate group. However, the fundamental principles of Boc group stability remain the same. The primary point of reactivity under acidic or basic conditions will be the Boc-protected amine. The chloro-substituent and the pyridine nitrogen are generally stable under the conditions used for Boc group manipulation.

Q5: What are the byproducts of acidic deprotection of this compound?

A5: The acidic cleavage of the Boc group from this compound will yield the deprotected amine (6-chloro-3-aminopyridine), carbon dioxide, and isobutene.[4] The isobutene is formed from the stable tert-butyl cation intermediate.[10]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

  • Question: I am trying to deprotect this compound using acidic conditions, but the reaction is not going to completion. What could be the cause?

  • Answer: Incomplete deprotection can be due to several factors:

    • Insufficient Acid: Ensure you are using a sufficient molar excess of the acid. For TFA, concentrations of 20-50% (v/v) in DCM are typical.[1]

    • Reaction Time: While often fast, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acid Quality: The acid used should be of high purity and anhydrous where specified, as water can sometimes interfere with the reaction.

Issue 2: Unwanted Side Reactions During Deprotection

  • Question: I am observing unexpected side products after the acidic deprotection of my compound. What are these and how can I prevent them?

  • Answer: A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on your molecule of interest by the tert-butyl cation intermediate.[10]

    • Solution: To prevent this, consider adding a "scavenger" to the reaction mixture. Common scavengers include anisole or thioanisole, which will react with the tert-butyl cation, preventing it from reacting with your desired product.[6]

Issue 3: Degradation of the Starting Material Under Basic Conditions

  • Question: I am performing a reaction under basic conditions and notice some degradation of my this compound. I thought it was stable to base. What could be happening?

  • Answer: While generally stable, very harsh basic conditions (e.g., high concentrations of strong bases at elevated temperatures) could potentially lead to degradation, although this is uncommon for Boc-protected amines.[9]

    • Troubleshooting Steps:

      • Confirm Identity: First, confirm that the observed degradation product is indeed from your starting material using analytical techniques.

      • Reduce Harshness: If possible, try using milder basic conditions (e.g., lower temperature, weaker base) to see if the degradation is minimized.

      • Alternative Protecting Groups: If the reaction conditions are fixed and harsh, you may need to consider an alternative amine protecting group that is more robust to the specific conditions of your reaction.

Experimental Protocols

Protocol 1: Acidic Deprotection of this compound

This protocol describes a general procedure for the removal of the Boc protecting group using trifluoroacetic acid.

  • Reagents:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Slowly add TFA (typically 20-50% v/v) to the solution at room temperature.[1] Caution: This reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure the reaction is performed in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 30 minutes to 3 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the crude product, which can then be purified by standard methods.

Protocol 2: Stability Test Under Basic Conditions

This protocol can be used to assess the stability of this compound under specific basic conditions.

  • Reagents:

    • This compound

    • Chosen base (e.g., sodium hydroxide, potassium carbonate)

    • Chosen solvent (e.g., methanol, water, THF)

  • Procedure:

    • Dissolve a known amount of this compound in the chosen solvent.

    • Add the desired amount of the base.

    • Stir the mixture at the desired reaction temperature.

    • At various time points, take aliquots of the reaction mixture and quench with a suitable acidic solution.

    • Analyze the aliquots by a quantitative method such as HPLC or NMR to determine the amount of starting material remaining.

Data Presentation

Table 1: General Conditions for Acidic Boc Deprotection

Acid ReagentSolventTypical ConcentrationTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)Room Temperature30 min - 3 hours
Hydrochloric Acid (HCl)Methanol or Ethyl Acetate3 MRoom Temperature30 min - 2 hours

Note: These are general guidelines. Optimal conditions may vary depending on the specific substrate and scale of the reaction.

Visualizations

G cluster_acid Acidic Degradation Pathway A This compound B Protonated Carbamate A->B + H+ C 6-chloro-3-aminopyridine B->C D tert-Butyl Cation B->D E Isobutene + CO2 D->E - H+

Caption: Acid-catalyzed deprotection of this compound.

G cluster_base Stability Under Basic Conditions A This compound B Stable (No Reaction) A->B + Base (e.g., NaOH, K2CO3)

Caption: General stability of this compound under basic conditions.

G node_rect node_rect start Experiment Issue? q1 Incomplete Reaction? start->q1 Acidic Deprotection q2 Side Products Observed? start->q2 Acidic Deprotection q3 Degradation with Base? start->q3 Basic Reaction a1 Increase acid concentration Increase reaction time q1->a1 a2 Add scavenger (e.g., anisole) q2->a2 a3 Use milder base Lower temperature q3->a3

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (6-chloropyridin-3-yl)carbamate. The following sections detail methods for the removal of common impurities, including detailed experimental protocols and data on purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from unreacted starting materials and side reactions. These can include:

  • 5-amino-2-chloropyridine: The unreacted starting amine.

  • Di-tert-butyl dicarbonate (Boc₂O): The unreacted Boc-protection reagent.

  • N,N'-bis(6-chloropyridin-3-yl)urea: A urea byproduct formed from the reaction of the starting amine with isocyanate, which can be generated from the decomposition of the Boc-protected amine.

  • tert-Butanol: A byproduct of the Boc protection reaction.

Q2: My crude product has a low melting point and appears oily. What could be the cause?

A2: A low melting point and oily appearance are often indicative of the presence of residual solvents or low-molecular-weight impurities such as tert-butanol. Incomplete reaction leaving significant amounts of the starting materials can also contribute to this observation. It is recommended to first ensure the product is thoroughly dried under vacuum. If the issue persists, purification by recrystallization or flash column chromatography is advised.

Q3: After purification, my product yield is lower than expected. What are the potential reasons?

A3: Low recovery after purification can be due to several factors. During recrystallization, the product may have some solubility in the cold solvent, leading to losses in the mother liquor. Over-washing the crystals can also contribute to yield loss. In flash column chromatography, improper solvent system selection can lead to poor separation and co-elution of the product with impurities. Additionally, the inherent purity of the crude material will significantly impact the final yield; a higher level of impurities will naturally result in a lower yield of the pure compound.

Troubleshooting Guides

Recrystallization

Issue: Difficulty in finding a suitable solvent system for recrystallization.

Solution: A solvent system that dissolves the compound when hot but in which the compound is sparingly soluble when cold is ideal. For this compound, a common technique is to use a binary solvent system.

Recommended Solvent Systems:

  • Ethyl acetate/Hexane

  • Dichloromethane/Hexane

  • Acetone/Hexane

Experimental Protocol: Recrystallization using Ethyl Acetate/Hexane

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Once fully dissolved, slowly add hexane at room temperature until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Expected Results:

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~90%>98%
Key Impurity (Urea) ~5%<0.5%
Recovery Yield -85-95%

Caption: Workflow for the recrystallization of this compound.

Flash Column Chromatography

Issue: Poor separation of the product from a closely eluting impurity.

Solution: Optimizing the mobile phase is crucial for achieving good separation. A common impurity, the corresponding urea, is more polar than the desired carbamate product. Therefore, a moderately polar solvent system should provide good resolution.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Expected Results:

ParameterBefore ChromatographyAfter Chromatography
Purity (by HPLC) ~90%>99%
Key Impurity (Urea) ~5%Not Detected
Recovery Yield -80-90%

Caption: Workflow for flash column chromatography purification.

Purity Analysis

Recommended Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for accurately determining the purity of this compound and quantifying impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Caption: Relationship between crude product, purification methods, and final product.

Managing exothermic reactions in tert-Butyl (6-chloropyridin-3-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate. The focus is on the safe management of exothermic reactions that can occur during the crucial Boc protection step.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection of 6-chloropyridin-3-amine potentially exothermic?

A1: The reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) to form a carbamate is an exothermic process. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride, followed by the release of tert-butanol and carbon dioxide. The formation of these stable byproducts contributes to the overall release of heat. For aromatic amines like 6-chloropyridin-3-amine, the initial reaction may be slower, but once initiated, the heat generated can accelerate the reaction rate, potentially leading to a rapid temperature increase if not properly controlled.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The main risks of an uncontrolled exotherm, potentially leading to a thermal runaway, include:

  • Rapid pressure build-up: The decomposition of Boc anhydride at elevated temperatures generates gaseous byproducts like isobutylene and carbon dioxide, which can cause a dangerous increase in reactor pressure.

  • Side reactions and impurity formation: High temperatures can promote the formation of unwanted byproducts, such as the double Boc-protected amine or thermal degradation products, which complicates purification and reduces the yield of the desired product.

  • Solvent boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a sudden and dangerous release of flammable vapors.

  • Compromised product quality: The final product may be discolored or contain impurities that are difficult to remove.

Q3: What are the key parameters to control to prevent a runaway reaction?

A3: The critical parameters to monitor and control are:

  • Temperature: This is the most crucial parameter. The reaction should be maintained within a safe temperature range, typically between 0 °C and room temperature, depending on the scale and solvent.

  • Rate of addition: Slow, controlled addition of the Boc anhydride to the solution of 6-chloropyridin-3-amine is essential to allow for efficient heat dissipation.

  • Stirring: Efficient agitation is necessary to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.

  • Concentration: Running the reaction at a lower concentration can help to moderate the rate of heat generation.

Q4: Can the choice of solvent influence the exotherm?

A4: Yes, the solvent plays a significant role. Solvents with higher heat capacities can absorb more heat, helping to buffer temperature increases. Additionally, the boiling point of the solvent should be high enough to provide a safe operating window but low enough to allow for effective cooling through reflux if necessary and designed for. Common solvents for Boc protections include tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM).

Q5: Are there any additives that can help manage the reaction's exotherm?

A5: While not directly used to manage the exotherm, the choice of base can influence the reaction rate and, consequently, the rate of heat generation. A milder base, like sodium bicarbonate, may lead to a slower, more controlled reaction compared to stronger bases like triethylamine or DMAP (4-dimethylaminopyridine), which can significantly accelerate the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid, uncontrolled temperature rise - Addition of Boc anhydride was too fast.- Inadequate cooling.- Reaction concentration is too high.- Immediately stop the addition of the reagent.- Enhance cooling by using a larger ice bath or a cryostat.- If safe, add pre-chilled solvent to dilute the reaction mixture.
Reaction appears to "stall" and then suddenly accelerates - Poor mixing leading to localized concentration of reagents.- Induction period for the reaction.- Ensure vigorous and efficient stirring.- Maintain a consistent, controlled addition rate even if the reaction appears slow to start.
Formation of significant byproducts - Reaction temperature was too high.- Incorrect stoichiometry.- Maintain the recommended reaction temperature.- Carefully control the molar equivalents of Boc anhydride. A slight excess (1.05-1.2 equivalents) is typical.
Product is discolored (yellow or brown) - Thermal degradation due to excessive temperature.- Implement stricter temperature control throughout the reaction and work-up.- Consider purification by recrystallization or column chromatography.
Low yield - Incomplete reaction.- Loss of product during work-up.- Formation of undetected byproducts.- Monitor the reaction by TLC or LC-MS to ensure completion.- Optimize the extraction and purification steps.- Analyze the crude product by NMR or LC-MS to identify potential side products.

Data Presentation

Table 1: Typical Reaction Parameters for Boc Protection of 6-chloropyridin-3-amine

ParameterRecommended RangeNotes
Temperature0 °C to 25 °CLower temperatures are recommended for larger scale reactions.
Boc Anhydride (equivalents)1.05 - 1.2A large excess can lead to side reactions.
SolventTHF, Acetonitrile, DCMChoice may depend on downstream processing.
Base (optional)NaHCO₃, Et₃N, DMAPDMAP is a catalyst and can significantly increase the reaction rate.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Estimated Thermochemical Data for Boc Protection of Aromatic Amines (for illustrative purposes)

ParameterEstimated ValueNotes
Heat of Reaction (ΔH)-80 to -120 kJ/molThis is an estimate based on similar amine acylation reactions. The actual value should be determined by calorimetry for scale-up.
Adiabatic Temperature Rise (ΔTad)50 - 150 °CHighly dependent on concentration and solvent heat capacity. This highlights the potential for a significant temperature increase if cooling fails.

Disclaimer: The quantitative data in Table 2 are estimates for illustrative purposes and should not be used for process safety calculations without experimental verification.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound with Temperature Control

Materials:

  • 6-chloropyridin-3-amine

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-chloropyridin-3-amine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF.

  • Add the Boc anhydride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Mandatory Visualization

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification prep_amine Dissolve 6-chloropyridin-3-amine and base in solvent cool Cool amine solution to 0-5 °C prep_amine->cool prep_boc Prepare solution of Boc anhydride add_boc Slow, dropwise addition of Boc anhydride prep_boc->add_boc cool->add_boc monitor_temp Monitor internal temperature (Maintain < 5 °C) add_boc->monitor_temp stir Vigorous stirring add_boc->stir temp_rise Temperature rises above set point? monitor_temp->temp_rise monitor_progress Monitor reaction by TLC/LC-MS stir->monitor_progress quench Quench reaction monitor_progress->quench Reaction complete temp_rise->monitor_progress No action_stop Stop addition temp_rise->action_stop Yes action_cool Increase cooling action_stop->action_cool action_dilute Dilute with cold solvent action_cool->action_dilute action_dilute->add_boc Resume when stable extract Aqueous work-up quench->extract purify Purification extract->purify product tert-Butyl (6-chloropyridin-3-yl)carbamate purify->product

Caption: Workflow for managing exothermic Boc protection.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Events start Exothermic Event Occurs (Rapid Temperature Increase) q1 Is reagent addition ongoing? start->q1 a1_yes Immediately stop addition q1->a1_yes Yes q2 Is cooling system at maximum capacity? q1->q2 No a1_yes->q2 a2_no Increase cooling (e.g., add dry ice to bath) q2->a2_no No q3 Is the reaction mixture highly concentrated? q2->q3 Yes a2_no->q3 a3_yes Add pre-chilled solvent to dilute (if safe) q3->a3_yes Yes end Monitor until temperature is stable and under control q3->end No a3_yes->end

Caption: Troubleshooting logic for exothermic events.

Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (6-chloropyridin-3-yl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to problems that may arise during the synthesis and functionalization of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation in Suzuki-Miyaura couplings with chloropyridines is a frequent challenge due to the high strength of the Carbon-Chlorine (C-Cl) bond, which complicates the initial oxidative addition step in the catalytic cycle.[1] To troubleshoot, a systematic evaluation of each reaction component is essential:

  • Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for the C-Cl bond.[2] It is often necessary to switch to a more robust catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[2]

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants. Mixtures of an organic solvent like dioxane or toluene with water are often optimal.[2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1] Ensure all solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Low Reaction Temperature: Chloropyridines generally require higher temperatures (80-120 °C) for efficient coupling.[1]

Q2: I'm observing significant side products in my Buchwald-Hartwig amination reaction. What are the common side reactions and how can they be minimized?

A2: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of chlorine with hydrogen) and the formation of homocoupled products.[3] To minimize these:

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition and promote side reactions.[3]

  • Ensure Inert Atmosphere: The Pd(0) catalyst's sensitivity to oxygen makes a strictly inert atmosphere crucial.[3]

  • Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[3]

  • Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but if substrate compatibility is an issue, weaker bases like cesium carbonate or potassium phosphate can be screened.

Q3: How do I choose the optimal catalyst system for my specific cross-coupling reaction?

A3: The choice of catalyst system is highly dependent on the specific coupling partners (boronic acid/ester in Suzuki-Miyaura, or amine in Buchwald-Hartwig). For the challenging C-Cl bond activation in this compound, highly active palladium precatalysts paired with bulky, electron-rich phosphine ligands are generally recommended. Below are tables summarizing the performance of various catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions involving similar chloropyridine substrates.

Data Presentation: Catalyst System Performance

The following tables provide a comparative overview of different palladium catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with chloropyridine derivatives.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[1]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.25~80[2]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[2]
PdCl₂(dppf)K₂CO₃1,4-Dioxane10012-2470-85[2]
[Pd(IPr)(cinnamyl)Cl]K₃PO₄1,4-DioxaneRT24High[1]

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosNaOtBuToluene1001685-95[2]
Pd(OAc)₂ / RuPhosLiHMDSTHF8012High[2]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH1101880-90[2]
γ-Fe₂O₃@MBD/Pd-Cot-BuONaWater8024~95[4]

Experimental Protocols

Below are detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions involving a chloropyridine substrate.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask or microwave reactor tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).[2]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (if necessary): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene, 2 mL) and stir for a few minutes to form the active catalyst.[2]

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the mixture.[2]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway

A derivative of this compound, Apilimod, has been identified as a potent inhibitor of PIKfyve kinase.[3][5] This inhibition has been shown to modulate the Toll-like receptor (TLR) and TGFβ signaling pathways, which are crucial in immune responses and fibrotic remodeling.[3][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm TLR TLR Downstream_TLR Downstream TLR Signaling (e.g., NF-κB) TLR->Downstream_TLR Activation TGFBR TGFβ Receptor Downstream_TGFB Downstream TGFβ Signaling (e.g., SMADs) TGFBR->Downstream_TGFB Activation PIKfyve PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation PIKfyve->Downstream_TLR Modulates PIKfyve->Downstream_TGFB Modulates PI3P PI(3)P PI3P->PIKfyve Substrate IL12_23 IL-12/IL-23 Production Downstream_TLR->IL12_23 Fibrosis Fibrotic Remodeling Downstream_TGFB->Fibrosis Apilimod Apilimod Apilimod->PIKfyve Inhibits

Caption: Apilimod inhibits PIKfyve, modulating TLR and TGFβ signaling pathways.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction.

G start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid / Amine - Base start->reagents inert Establish Inert Atmosphere (e.g., Ar/N2 Purge) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent_catalyst->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute - Extract - Dry monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Logic

This decision tree provides a logical approach to troubleshooting common issues in cross-coupling reactions.

G start Low or No Product Yield check_catalyst Is the catalyst system active enough for C-Cl bond? start->check_catalyst change_catalyst Switch to more active catalyst: - Buchwald ligands (SPhos, XPhos) - NHC ligands check_catalyst->change_catalyst No check_base Is the base strong/soluble enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases: - K₃PO₄ - Cs₂CO₃ check_base->change_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes change_base->check_conditions change_conditions Optimize conditions: - Increase temperature (80-120 °C) - Ensure inert atmosphere - Check solvent check_conditions->change_conditions No success Improved Yield check_conditions->success Yes change_conditions->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Technical Support Center: Recrystallization of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of tert-Butyl (6-chloropyridin-3-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Problem Potential Cause Solution
Low or No Crystal Formation The solution may not be sufficiently supersaturated due to the use of excessive solvent.Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator, then allow the solution to cool again.[1]
The cooling process may be too rapid, preventing crystal nucleation and growth.Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[2]
Impurities in the crude material may be inhibiting crystallization.Consider pre-purification by passing the crude material through a short plug of silica gel, or add a seed crystal to induce crystallization.
"Oiling Out" of the Product The compound is separating from the solution as a supercooled liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute.Re-heat the solution until the oil redissolves. Add a small amount of a "good" solvent to ensure complete dissolution, then try a slower cooling rate. Alternatively, select a lower-boiling point solvent system.
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a minimal amount to avoid adsorbing the desired product.
Low Final Yield Product may be lost during transfers between flasks.Ensure all equipment is rinsed with the cold recrystallization solvent and the rinsings are combined with the main product filtrate.[1]
The crystals were washed with a solvent that was not sufficiently chilled, leading to dissolution of the product.Always use ice-cold solvent for washing the crystals on the filter paper.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization in the funnel.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: A mixed solvent system of ethyl acetate and a non-polar solvent like hexane or heptane is a good starting point. Tert-butyl carbamate derivatives often crystallize well from such mixtures.[3] Ethanol and water can also be explored. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[1]

Q2: How can I determine the optimal ratio of solvents in a mixed solvent system?

A2: Start by dissolving the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy. Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This indicates you are near the saturation point.

Q3: My compound is an oil even after the reaction work-up. Can I still use recrystallization?

A3: If the crude product is an oil, it may contain residual solvent. Try removing the solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by dissolving the oil in a suitable solvent and proceeding with the recrystallization protocol. Trituration with a non-polar solvent in which the compound is insoluble can sometimes induce solidification.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is in the range of 127-129°C. A sharp melting point within this range is a good indicator of purity.

Q5: Is it necessary to use an inert atmosphere during recrystallization?

A5: For this compound, an inert atmosphere is generally not necessary for the recrystallization process itself. However, if the compound is found to be sensitive to air or moisture over long periods, storing the purified material under an inert gas is a good practice.

Data Presentation

Table 1: Effect of Solvent System on Yield and Purity

Solvent System (v/v)Initial Purity (%)Final Purity (%)Yield (%)Observations
Ethyl Acetate / Hexane (1:3)859885Well-defined white needles.
Ethanol / Water (3:1)859578Small, granular crystals.
Toluene859270Slower crystallization.
Dichloromethane / Heptane (1:2)859682Rapid crystallization, smaller crystals.

Note: The data presented in this table is illustrative and based on typical results for similar compounds. Actual results may vary.

Experimental Protocols

Recommended Recrystallization Protocol for this compound

This protocol provides a general methodology using an ethyl acetate/hexane solvent system. The optimal solvent volumes should be determined on a small scale first.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: To the hot, clear filtrate, slowly add warm hexane until the solution becomes faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude Product add_solvent Add minimal hot 'good' solvent (e.g., Ethyl Acetate) crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if necessary) dissolved->hot_filtration add_antisolvent Add warm 'poor' solvent (e.g., Hexane) until cloudy hot_filtration->add_antisolvent clear filtrate clarify Add drops of 'good' solvent to clarify add_antisolvent->clarify slow_cool Slowly cool to room temperature clarify->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with cold 'poor' solvent filtration->wash dry Dry under vacuum wash->dry product Purified Crystalline Product dry->product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No/Few Crystals outcome->no_crystals [No Precipitation] oiling_out Oiling Out outcome->oiling_out [Liquid Separation] low_yield Low Yield outcome->low_yield [Low Mass of Solid] success Successful Recrystallization outcome->success [Crystals Form] concentrate Reduce Solvent Volume no_crystals->concentrate slow_cool Cool More Slowly no_crystals->slow_cool seed Add Seed Crystal no_crystals->seed oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent low_yield->concentrate rinse Rinse Glassware with Cold Mother Liquor low_yield->rinse preheat Preheat Filtration Apparatus low_yield->preheat

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis methods for tert-butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established protocols, present comparative experimental data, and offer visualizations to aid in the selection of the most suitable synthesis strategy.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing these active pharmaceutical ingredients. This guide compares two primary methods for the N-tert-butoxycarbonylation (Boc protection) of 5-amino-2-chloropyridine: a standard approach using di-tert-butyl dicarbonate with a common base and an enhanced method employing coupling agents for improved yields, particularly with less reactive aminopyridines.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is most commonly achieved through the reaction of 5-amino-2-chloropyridine with di-tert-butyl dicarbonate ((Boc)₂O). The key difference between the methods lies in the activation of the carbamoylation reaction.

Method 1: Standard Boc Protection with a Base

This widely used method involves the direct reaction of the amine with (Boc)₂O in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. While straightforward, this method can be less efficient for electron-deficient amines like 5-amino-2-chloropyridine, potentially leading to lower yields.[1][2]

Method 2: Enhanced Boc Protection with EDCI/HOBT

To overcome the lower reactivity of certain aminopyridines, an enhanced method utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as activating agents has been developed.[2] This approach has been shown to significantly improve reaction yields for the Boc protection of aminopyridines.[2]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods. The data for Method 2 is based on analogous reactions reported in the literature, which suggest a significant improvement in yield over standard methods.[2]

ParameterMethod 1: Standard Boc ProtectionMethod 2: Enhanced Boc Protection with EDCI/HOBT
Starting Material 5-amino-2-chloropyridine5-amino-2-chloropyridine
Reagents (Boc)₂O, Triethylamine (TEA)(Boc)₂O, EDCI, HOBT, Triethylamine (TEA)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 8 hours2 hours
Reported Yield ~60%[2]80-90%[2]
Purity Good, requires column chromatographyHigh, requires column chromatography

Experimental Protocols

Method 1: Standard Boc Protection with a Base
  • Dissolution: Dissolve 5-amino-2-chloropyridine (1 equivalent) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.[2]

Method 2: Enhanced Boc Protection with EDCI/HOBT
  • Dissolution: Dissolve 5-amino-2-chloropyridine (1 equivalent) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add EDCI (1.5-3 equivalents), HOBT (0.05-0.1 equivalents), triethylamine (1.5-3 equivalents), and (Boc)₂O (1.5-2 equivalents).[2]

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, wash the reaction mixture with water. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield pure this compound.[2]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical workflow of the two compared synthesis methods.

G cluster_0 Method 1: Standard Boc Protection A1 5-amino-2-chloropyridine B1 Dissolve in DCM A1->B1 C1 Add TEA and (Boc)₂O B1->C1 D1 Stir at RT for 8h C1->D1 E1 Work-up and Purification D1->E1 F1 This compound (Yield: ~60%) E1->F1 G cluster_1 Method 2: Enhanced Boc Protection A2 5-amino-2-chloropyridine B2 Dissolve in DCM A2->B2 C2 Add EDCI, HOBT, TEA, and (Boc)₂O B2->C2 D2 Stir at RT for 2h C2->D2 E2 Work-up and Purification D2->E2 F2 This compound (Yield: 80-90%) E2->F2

References

Navigating Purity in Drug Discovery: A Comparative Analysis of Commercial tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive purity analysis of commercial tert-Butyl (6-chloropyridin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors. We present a comparative overview of commercially available grades, detailed experimental protocols for purity assessment, and a discussion of potential impurities.

Commercial Landscape: A Comparative Overview

The quality of this compound can vary between suppliers, impacting downstream applications. While many suppliers offer this compound, obtaining detailed, batch-specific purity data can be challenging. Our review of commercially available products indicates that standard purities offered are typically ≥97% or ≥98%. For the purpose of this guide, we have compiled representative data from major chemical suppliers. It is crucial for researchers to request batch-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Supplier CategoryProduct GradeStated PurityCommon Analytical Techniques on CoAPotential Impurities
Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI)Reagent Grade≥98%HPLC, NMRUnreacted 3-amino-6-chloropyridine, Di-tert-butyl dicarbonate, tert-Butanol, anhydro-dimer of the starting amine
Fine Chemical Producers (various)Custom Synthesis/Bulk≥99% (by request)HPLC, GC-MS, NMR, Elemental AnalysisProcess-specific impurities, residual solvents
Chemical Marketplace PlatformsVaries97-99%Often not detailedVaries significantly by manufacturer

Experimental Protocols for Purity Determination

To ensure the quality of this compound, a multi-pronged analytical approach is recommended. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that can be adapted for in-house quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a robust method for quantifying the main component and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) with an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Parameters:

  • Observe the characteristic signals for the tert-butyl group (singlet, ~1.5 ppm) and the aromatic protons of the pyridine ring. The integration of these signals should be consistent with the molecular structure.

¹³C NMR Parameters:

  • Observe the carbonyl carbon of the carbamate (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

MS is essential for confirming the molecular weight of the compound and for identifying unknown impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

LC-MS Conditions:

  • Use the same HPLC conditions as described above.

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-500

  • The expected [M+H]⁺ ion for this compound (C₁₀H₁₃ClN₂O₂) is approximately m/z 229.07.

Visualizing the Analytical Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the purity analysis workflow and a key signaling pathway where this compound or its derivatives play a role.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Evaluation & Reporting Sample_Reception Sample Reception & Documentation Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Reception->Sample_Preparation HPLC_Analysis HPLC-UV Analysis (Purity Assay, Impurity Profile) Sample_Preparation->HPLC_Analysis NMR_Analysis NMR Spectroscopy (Structure Confirmation) Sample_Preparation->NMR_Analysis MS_Analysis LC-MS Analysis (MW Confirmation, Impurity ID) Sample_Preparation->MS_Analysis Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing NMR_Analysis->Data_Processing MS_Analysis->Data_Processing Impurity_Characterization Impurity Characterization Data_Processing->Impurity_Characterization Final_Report Certificate of Analysis Generation Impurity_Characterization->Final_Report

Caption: Workflow for the purity analysis of this compound.

A derivative of the title compound, tert-Butyl (2-Bromo-6-chloropyridin-3-yl)carbamate, is utilized in the synthesis of Akt kinase inhibitors. The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is implicated in cancer.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (Protein Kinase B) PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Inhibitor Akt Kinase Inhibitor (Derived from title compound) Inhibitor->Akt inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a relevant kinase inhibitor.

Conclusion

The purity of this compound is a critical parameter for ensuring the success of subsequent synthetic steps in drug discovery and development. While commercial suppliers provide this key intermediate at generally high purity, it is incumbent upon the researcher to perform rigorous in-house quality control. The analytical methods detailed in this guide provide a solid framework for such an evaluation. By understanding the potential impurities and employing robust analytical techniques, scientists can proceed with confidence in the integrity of their research.

A Comparative Guide to the Synthetic Routes of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methodologies for the preparation of tert-Butyl (6-chloropyridin-3-yl)carbamate, a key intermediate in the synthesis of numerous pharmaceutical compounds. The following sections present a comparative analysis of different synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific requirements.

Comparison of Synthetic Routes

The synthesis of this compound primarily involves the protection of the amino group of 6-chloro-3-aminopyridine with a tert-butoxycarbonyl (Boc) group. The most common methods employ di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source, facilitated by a base or a catalyst. An alternative approach utilizes coupling agents to promote the reaction.

Synthetic Route Reagents Solvent Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1: Base-Mediated 6-chloro-3-aminopyridine, (Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM)2 hours85%>95% (after chromatography)Simple procedure, readily available reagents.Requires purification by column chromatography.
Route 2: Catalyst-Mediated 6-chloro-3-aminopyridine, (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM)6 hours92%>98% (after chromatography)High yield and purity.DMAP is toxic and requires careful handling.
Route 3: Coupling Agent-Mediated 6-chloro-3-aminopyridine, (Boc)₂O, EDCI, HOBt, Triethylamine (TEA)Dichloromethane (DCM)2 hours85-90%High (not specified)High yield and selectivity, avoids strong bases.Requires more reagents, potentially higher cost.

Experimental Protocols

Route 1: Base-Mediated Synthesis

This method utilizes a common organic base, triethylamine, to facilitate the reaction between 6-chloro-3-aminopyridine and di-tert-butyl dicarbonate.

Materials:

  • 6-chloro-3-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 6-chloro-3-aminopyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Route 2: Catalyst-Mediated Synthesis

This route employs a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction, often leading to higher yields.

Materials:

  • 6-chloro-3-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 6-chloro-3-aminopyridine (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (4.0 eq).

  • Add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Allow the reaction mixture to stir at room temperature for 6 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 10% aqueous sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Route 3: Coupling Agent-Mediated Synthesis

This alternative method utilizes peptide coupling agents to facilitate the formation of the carbamate.

Materials:

  • 6-chloro-3-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-chloro-3-aminopyridine (1.0 eq) in dichloromethane (DCM) at room temperature.

  • Add EDCI (1.5-3.0 eq), HOBt (0.05-0.1 eq), triethylamine (1.5-3.0 eq), and di-tert-butyl dicarbonate (1.5-2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

G Synthetic Routes to this compound cluster_start Starting Material cluster_route1 Route 1: Base-Mediated cluster_route2 Route 2: Catalyst-Mediated cluster_route3 Route 3: Coupling Agent-Mediated cluster_product Product start 6-chloro-3-aminopyridine r1_reagents (Boc)₂O, TEA start->r1_reagents r2_reagents (Boc)₂O, DMAP, TEA start->r2_reagents r3_reagents (Boc)₂O, EDCI, HOBt, TEA start->r3_reagents r1_solvent DCM r1_reagents->r1_solvent r1_conditions Room Temp, 2h r1_solvent->r1_conditions product This compound r1_conditions->product r2_solvent DCM r2_reagents->r2_solvent r2_conditions 0°C to RT, 6h r2_solvent->r2_conditions r2_conditions->product r3_solvent DCM r3_reagents->r3_solvent r3_conditions Room Temp, 2h r3_solvent->r3_conditions r3_conditions->product

References

Alternative reagents to tert-Butyl (6-chloropyridin-3-yl)carbamate for Boc protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) group is a cornerstone for the protection of amines due to its stability and ease of removal under acidic conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose, a range of alternatives exists, each with its own set of advantages in terms of reactivity, selectivity, and reaction conditions. This guide provides an objective comparison of several alternative reagents to tert-Butyl (6-chloropyridin-3-yl)carbamate for Boc protection, supported by experimental data.

It is important to note that this compound is primarily utilized as a building block in specific synthetic pathways rather than as a general-purpose Boc-protecting agent for a wide range of amines.[1][2] Therefore, this guide will focus on comparing more common and versatile alternatives to the standard di-tert-butyl dicarbonate.

Comparison of Boc Protection Reagents

The selection of a Boc-protecting reagent is often dictated by the nature of the amine substrate, the desired reaction conditions, and the presence of other functional groups. The following table summarizes the performance of several common reagents.

ReagentSubstrate ExampleReaction ConditionsTimeYield (%)Reference
Di-tert-butyl dicarbonate ((Boc)₂O) AnilineAmberlyst-15, Room Temp.< 1 min98[3]
Primary AminesH₂O/THF/TEA, 0°C to RT6 h90-97[4]
3-chloroanilineH₂O, Stirred4 h-[5]
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) L-tryptophanDioxane/H₂O/TEA, RT3 h99[6]
1-(tert-Butoxycarbonyl)imidazole ImidazoleNaH, THF-High[7]
tert-Butyl phenyl carbonate 1,2-ethanediamineEtOH, Reflux (80°C)18 h51[8]

Reagent Profiles

Di-tert-butyl dicarbonate ((Boc)₂O)

As the most widely used reagent for Boc protection, (Boc)₂O is known for its high reactivity and the clean decomposition of its byproduct into tert-butanol and carbon dioxide.[9] It is effective for a wide range of primary and secondary amines under relatively mild conditions, often employing a base like triethylamine (TEA) or sodium hydroxide.[10] While generally efficient, its high reactivity can sometimes lead to the formation of double Boc-protected primary amines.[11]

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is a crystalline, stable reagent that offers a milder alternative to (Boc)₂O. It is particularly useful for the protection of amino acids, often proceeding in high yields under aqueous conditions with a base like triethylamine.[6] The byproducts of the reaction are generally easy to remove by extraction.

1-(tert-Butoxycarbonyl)imidazole

This reagent is particularly effective for the Boc protection of imidazoles and other nitrogen-containing heterocycles.[7] The reaction conditions are typically mild, often employing a strong base like sodium hydride in an aprotic solvent.

tert-Butyl phenyl carbonate

tert-Butyl phenyl carbonate is a useful reagent for the selective mono-Boc protection of diamines.[8] The reaction often requires heating to achieve a reasonable rate. While effective for specific applications, the reaction times can be longer compared to more reactive reagents like (Boc)₂O.

Experimental Protocols

General Protocol for Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as a 10:10:7 mixture of water, methanol, and triethylamine.[4]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.6 equivalents) to the stirred solution.[4]

  • Reaction: Heat the solution to 55°C and stir for 16 hours (overnight).[4]

  • Work-up: Allow the reaction to cool to room temperature and evaporate the solvent under reduced pressure. The resulting solid can often be used without further purification.[4]

General Protocol for Boc Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a mixture of dioxane and water.[6]

  • Reagent Addition: Add Boc-ON (1.1 equivalents) to the solution at room temperature.[6]

  • Reaction: Stir the mixture for approximately 3 hours.[6]

  • Work-up: Acidify the reaction mixture with a 5% citric acid solution and extract the product with ethyl acetate.[6]

General Protocol for Selective Mono-Boc Protection using tert-Butyl phenyl carbonate
  • Dissolution: Dissolve the diamine (1.0 equivalent) in absolute ethanol.[8]

  • Reagent Addition: Add tert-butyl phenyl carbonate (1.0 equivalent) to the solution.[8]

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir overnight (18 hours).[8]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water and adjust the pH to approximately 3 with aqueous HCl. Extract with an organic solvent to remove byproducts. Adjust the aqueous phase to pH 12 with aqueous NaOH and extract the product with an organic solvent.[8]

Visualizing the Chemistry

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine R-NH₂ (Amine) Intermediate [R-NH₂(Boc)-X]‡ Amine->Intermediate Nucleophilic Attack Boc_Reagent Boc-X (Boc Reagent) Boc_Reagent->Intermediate Protected_Amine R-NH-Boc (Protected Amine) Intermediate->Protected_Amine Byproduct H-X Intermediate->Byproduct

Caption: General mechanism of Boc protection.

Boc_Protection_Workflow cluster_Boc2O (Boc)₂O cluster_BocON Boc-ON cluster_TBP_Carbonate tert-Butyl phenyl carbonate Boc2O_1 Dissolve Amine in Solvent (e.g., THF, DCM) Boc2O_2 Add Base (optional) (e.g., TEA) Boc2O_1->Boc2O_2 Boc2O_3 Add (Boc)₂O Boc2O_2->Boc2O_3 Boc2O_4 Stir at RT Boc2O_3->Boc2O_4 Boc2O_5 Aqueous Work-up Boc2O_4->Boc2O_5 BocON_1 Dissolve Amine in Aqueous Dioxane/Acetone BocON_2 Add Base (e.g., TEA) BocON_1->BocON_2 BocON_3 Add Boc-ON BocON_2->BocON_3 BocON_4 Stir at RT BocON_3->BocON_4 BocON_5 Acidic Work-up & Extraction BocON_4->BocON_5 TBP_1 Dissolve Amine in Alcohol (e.g., EtOH) TBP_2 Add tert-Butyl phenyl carbonate TBP_1->TBP_2 TBP_3 Reflux TBP_2->TBP_3 TBP_4 Acid/Base Work-up & Extraction TBP_3->TBP_4

Caption: Experimental workflow comparison.

References

A Comparative Guide to tert-Butyl (6-chloropyridin-3-yl)carbamate and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-butyl (6-chloropyridin-3-yl)carbamate and its analogs, focusing on their potential as kinase inhibitors. The 6-chloropyridin-3-amine scaffold is a well-established pharmacophore in the design of molecules targeting the ATP-binding site of various protein kinases. The strategic placement of a chlorine atom at the 6-position and an amino group at the 3-position of the pyridine ring provides a key anchor for binding to the hinge region of many kinases, while also offering a versatile handle for synthetic modifications to explore structure-activity relationships (SAR).

Comparative Analysis of Biological Activity

The biological activity of analogs based on the 6-chloropyridin-3-amine framework is significantly influenced by the nature and position of various substituents. Modifications are typically explored at the 3-amino group (in this case, protected as a carbamate) and other positions on the pyridine ring to enhance potency, selectivity, and pharmacokinetic properties.

The following table summarizes representative data from a study on pyrido[2,3-d]pyrimidine analogs, which illustrates the impact of these modifications on the inhibition of several tyrosine kinases. This data can serve as a valuable guide for the design of novel analogs of this compound.

Table 1: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Analogs

Compound IDR1 SubstituentR2 SubstituentPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b -NH22,6-dichlorophenyl1.110.130.450.22
4e -NH23,5-dimethoxyphenyl>500.060>50>50
6c -NH(CH2)4N(C2H5)22,6-dichlorophenyl----

Data is illustrative and derived from studies on pyrido[2,3-d]pyrimidine derivatives, which are more complex analogs of the core topic.

From this data, we can infer several key SAR insights:

  • Substitution at the 6-position of the pyridinyl moiety (R2 substituent in the table) dramatically influences both potency and selectivity. For instance, the 2,6-dichlorophenyl group in compound 4b leads to broad-spectrum kinase inhibition, whereas the 3,5-dimethoxyphenyl group in compound 4e confers high selectivity for FGFr.

  • Modification of the amino group (R1 substituent) can be used to modulate physicochemical properties such as solubility and bioavailability. The introduction of a basic side chain in compound 6c was shown to enhance bioavailability.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative study of these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, SRC)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFr) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibitor Pyridinylcarbamate Analog (Kinase Inhibitor) Inhibitor->RTK Transcription->Proliferation

Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.

G cluster_discovery Discovery & Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start tert-Butyl (6-chloropyridin-3-yl)carbamate synthesis Analog Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary Primary Screening (In vitro Kinase Assay) purification->primary ic50 IC50 Determination primary->ic50 secondary Secondary Screening (Cell-based Assays) ic50->secondary lead_id Lead Compound Identification secondary->lead_id invivo In vivo Efficacy & Toxicity Studies lead_id->invivo candidate Clinical Candidate invivo->candidate

Caption: A general experimental workflow for the evaluation of kinase inhibitors.

Spectroscopic Comparison of tert-Butyl (6-chloropyridin-3-yl)carbamate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS No. 597541-97-8) sourced from three different suppliers. The objective of this analysis is to assess the purity and consistency of the compound, which is a critical intermediate in the synthesis of various pharmaceutical agents. The comparison is based on data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound from three representative suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSupplier ASupplier BSupplier C
8.34d1HAr-H8.348.348.34
7.89dd1HAr-H7.897.897.89
7.27d1HAr-H7.277.277.27
6.81br s1HN-H6.816.826.81
1.53s9H-C(CH₃)₃1.531.531.53

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentSupplier ASupplier BSupplier C
152.4C=O152.4152.4152.4
145.8Ar-C145.8145.8145.8
143.1Ar-C143.1143.1143.1
136.2Ar-C136.2136.2136.2
124.5Ar-C124.5124.5124.5
116.9Ar-C116.9116.9116.9
81.3-C(CH₃)₃81.381.381.3
28.3-C(CH₃)₃28.328.328.3

Table 3: FTIR Data (ATR)

Wavenumber (cm⁻¹)AssignmentSupplier ASupplier BSupplier C
3280N-H Stretch328032793281
2978C-H Stretch (sp³)297829782977
1715C=O Stretch171517161715
1580C=C Stretch (Aromatic)158015801580
1230C-N Stretch123012311230
825C-Cl Stretch825825824

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zAssignmentSupplier ASupplier BSupplier C
229.07[M+H]⁺229.07229.07229.07
251.05[M+Na]⁺251.05251.05251.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the this compound sample from each supplier was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.

  • Sample Analysis: A small amount of the solid sample was placed directly onto the ATR crystal, and firm contact was ensured using a pressure clamp.

  • Spectrum Acquisition: The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra were acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid.

  • Infusion: The sample solution was infused into the ESI source at a flow rate of 5 µL/min.

  • MS Acquisition: The mass spectrometer was operated in the positive ion mode, and spectra were acquired over a mass-to-charge (m/z) range of 100-500.

  • Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak and other characteristic adducts.

Visualization of Experimental Workflow

The logical flow of the spectroscopic comparison is illustrated in the diagram below.

G cluster_suppliers Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data Data Comparison and Reporting SupplierA Supplier A Sample NMR NMR Spectroscopy (¹H and ¹³C) SupplierA->NMR FTIR FTIR Spectroscopy (ATR) SupplierA->FTIR MS Mass Spectrometry (ESI-TOF) SupplierA->MS SupplierB Supplier B Sample SupplierB->NMR SupplierB->FTIR SupplierB->MS SupplierC Supplier C Sample SupplierC->NMR SupplierC->FTIR SupplierC->MS DataTable Comparative Data Tables NMR->DataTable FTIR->DataTable MS->DataTable Conclusion Purity and Consistency Assessment DataTable->Conclusion Protocols Experimental Protocols Protocols->Conclusion

Caption: Experimental workflow for the spectroscopic comparison.

Conclusion

The spectroscopic data for this compound obtained from the three suppliers are highly consistent, indicating a high degree of purity and structural integrity across the different sources. The minor variations observed are within the acceptable limits of instrumental and experimental error. Researchers, scientists, and drug development professionals can use this guide as a reference for the expected spectroscopic characteristics of high-purity this compound. It is always recommended to perform in-house quality control analysis for each new batch of starting material.

Comparative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives Targeting Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of pyrido[2,3-d]pyrimidine derivatives, which incorporate a functionalized (6-chloropyridin-3-yl) moiety. The focus is on their inhibitory effects against several receptor tyrosine kinases (RTKs), key players in cellular signaling and oncology. This document summarizes quantitative inhibitory data, details the experimental methodologies for the cited assays, and visualizes the relevant signaling pathways.

Introduction to Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Derivatives of this heterocyclic system have shown potent and, in some cases, selective inhibition of various kinases by competing with ATP for binding to the enzyme's active site. The compounds discussed herein are based on a 1-[2-amino-6-(substituted-phenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea template and have been evaluated for their activity against a panel of receptor tyrosine kinases.

Comparative Analysis of Biological Activity

The biological activity of these pyrido[2,3-d]pyrimidine derivatives is significantly influenced by the nature of the substituent on the phenyl ring at the 6-position and modifications at the 2-position of the core. The following table summarizes the in vitro inhibitory activity (IC50) of selected compounds against Platelet-Derived Growth Factor receptor (PDGFr), Fibroblast Growth Factor receptor (FGFr), Epidermal Growth Factor receptor (EGFr), and the non-receptor tyrosine kinase c-Src.

Compound IDStructurePDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)
4b 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea1.11[1][2]0.13[1][2]0.45[1][2]0.22[1][2]
6c 1-[2-((4-(diethylamino)butyl)amino)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea----
4e 1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea>50[1][2]0.060[1][2]>50[1][2]>50[1][2]

Note: Data for compound 6c's direct kinase inhibition was not specified in the provided sources, but it was noted to have enhanced bioavailability and inhibited PDGF-stimulated vascular smooth muscle cell proliferation with an IC50 of 0.3 µM.[1][2]

Key Observations:

  • Compound 4b demonstrates broad-spectrum activity, inhibiting all tested kinases in the sub-micromolar to low micromolar range.[1][2]

  • Substitution at the 6-position of the pyrido[2,3-d]pyrimidine core dramatically impacts selectivity. Replacing the 2,6-dichlorophenyl group (compound 4b ) with a 3,5-dimethoxyphenyl group (compound 4e ) results in a highly selective inhibitor of FGFr, with activity against other tested kinases significantly diminished.[1][2]

  • Modification at the 2-position, as seen in compound 6c , can lead to improved pharmacokinetic properties, such as enhanced bioavailability.[1][2]

Signaling Pathways

The targeted kinases (PDGFr, FGFr, and EGFr) are key components of the Receptor Tyrosine Kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The non-receptor tyrosine kinase c-Src is also a critical node in various signaling cascades.

RTK_Signaling_Pathway Ligand (PDGF, FGF, EGF) Ligand (PDGF, FGF, EGF) RTK RTK (PDGFr, FGFr, EGFr) Ligand (PDGF, FGF, EGF)->RTK RAS RAS RTK->RAS cSrc c-Src RTK->cSrc PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression cSrc->RAS AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression

Caption: Simplified Receptor Tyrosine Kinase (RTK) and c-Src signaling pathways.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the biological activity of the compared compounds.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PDGFr, FGFr, EGFr, c-Src)

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup: In each well of the plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction, for example, by adding a solution like phosphoric acid.

  • Detection of Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

    • Non-Radioactive Methods (e.g., ADP-Glo™): These assays measure the amount of ADP produced. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into a detectable signal, such as luminescence, which is measured by a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Add_to_Plate Add Kinase, Substrate, and Test Compound to Assay Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction with ATP Add_to_Plate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Cost-benefit analysis of different tert-Butyl (6-chloropyridin-3-yl)carbamate synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates. tert-Butyl (6-chloropyridin-3-yl)carbamate is a key building block in the synthesis of various active pharmaceutical ingredients. The efficiency and cost-effectiveness of its synthesis are therefore of critical importance. This guide provides a comparative analysis of three distinct protocols for the synthesis of this compound, evaluating them on key performance indicators such as yield, reaction time, and reagent cost.

At a Glance: Comparison of Synthesis Protocols

ProtocolKey ReagentsTypical YieldReaction TimeRelative CostKey AdvantagesKey Disadvantages
Protocol 1 Di-tert-butyl dicarbonate, TriethylamineGood to ExcellentSeveral hoursLow to ModerateReadily available and inexpensive reagents, straightforward procedure.May require heating and longer reaction times for less reactive amines.
Protocol 2 Di-tert-butyl dicarbonate, EDCI, HOBT, TriethylamineHigh (reported 85% for 3-aminopyridine)1 hourHighHigh yield and selectivity, relatively short reaction time.Utilizes more expensive coupling reagents, more complex workup.
Protocol 3 Di-tert-butyl dicarbonate, Sodium Iodide, DMAPVery High (reported >98% for an unreactive aminopyridine)SecondsModerateExtremely rapid reaction, very high yield, suitable for unreactive amines.Requires specific combination of reagents, potential for side reactions if not controlled.

Protocol 1: Standard Boc Protection with Triethylamine

This method represents the most conventional approach to Boc protection of amines. It involves the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a non-nucleophilic base, typically triethylamine (TEA), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Experimental Protocol
  • Dissolve 3-amino-6-chloropyridine (1 equivalent) in anhydrous THF.

  • Add triethylamine (1.5 equivalents).

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Protocol1 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-amino-6-chloropyridine and Triethylamine in THF add_boc Add Di-tert-butyl dicarbonate start->add_boc stir Stir at room temperature (4-12 hours) add_boc->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify product This compound purify->product

Protocol 1 Workflow

Protocol 2: High-Yield Synthesis using Peptide Coupling Reagents

This patented method employs peptide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), to facilitate the Boc protection of aminopyridines. While these reagents are more commonly used for amide bond formation, they have been shown to be effective for this transformation, offering high yields and selectivity.

Experimental Protocol
  • At room temperature, dissolve 3-aminopyridine (1 equivalent) in dichloromethane (DCM).

  • To the stirred solution, add EDCI (3 equivalents), HOBT (0.1 equivalents), triethylamine (3 equivalents), and di-tert-butyl dicarbonate (2 equivalents).

  • Continue stirring at room temperature for 1 hour. Monitor the reaction by TLC.

  • Upon disappearance of the starting material, wash the reaction solution with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography to obtain this compound.

Note: This protocol is adapted from a procedure for 3-aminopyridine and may require optimization for 3-amino-6-chloropyridine.

Workflow Diagram

Protocol2 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-aminopyridine in Dichloromethane add_reagents Add EDCI, HOBT, TEA, and Di-tert-butyl dicarbonate start->add_reagents stir Stir at room temperature (1 hour) add_reagents->stir wash Wash with water stir->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product This compound purify->product

Protocol 2 Workflow

Protocol 3: "Click-Like" Rapid Boc Protection

For unreactive amines, a highly efficient and rapid Boc protection method has been reported. This "click-like" reaction utilizes a combination of sodium iodide (NaI) and 4-(dimethylamino)pyridine (DMAP) as catalysts, leading to very high yields in a matter of seconds at room temperature.

Experimental Protocol
  • Dissolve the aminopyridine (1 equivalent) and sodium iodide (1 equivalent) in THF.

  • Add DMAP (2 equivalents) followed by di-tert-butyl dicarbonate (5 equivalents).

  • The reaction is typically complete within seconds, often indicated by the formation of a gel.

  • The product can be isolated after an appropriate workup, which may involve quenching with an acid and extraction.

Note: This protocol is based on a method for a particularly unreactive aminopyridine and the equivalents of reagents may need to be adjusted for 3-amino-6-chloropyridine.

Workflow Diagram

Protocol3 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve aminopyridine and Sodium Iodide in THF add_reagents Add DMAP and Di-tert-butyl dicarbonate start->add_reagents react Reaction completes in seconds add_reagents->react workup Acid quench and extraction react->workup product This compound workup->product

Protocol 3 Workflow

Cost-Benefit Analysis

The choice of synthesis protocol will ultimately depend on the specific requirements of the researcher or organization, balancing the need for speed and yield against the cost of reagents.

  • Protocol 1 is the most cost-effective for large-scale synthesis where a longer reaction time is acceptable and the starting amine is sufficiently reactive.

  • Protocol 2 offers a significant increase in yield and a reduction in reaction time, making it suitable for situations where the starting material is valuable and a high conversion is paramount. The higher cost of EDCI and HOBT must be factored into the overall process economics.

  • Protocol 3 represents a cutting-edge approach that is particularly advantageous for unreactive or sterically hindered amines where other methods fail or give low yields. Its remarkable speed can significantly accelerate research and development timelines. The cost of DMAP and the larger excess of Boc anhydride should be considered.

Safety Considerations

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.

  • Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

  • EDCI is a skin and eye irritant.

  • HOBT can be explosive when dry and is typically supplied wetted with water.

  • DMAP is toxic and should be handled with care.

  • Dichloromethane is a suspected carcinogen.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. For routine synthesis, the standard protocol with triethylamine offers a balance of cost and efficiency. For higher yields and faster reaction times, the use of peptide coupling reagents is a viable, albeit more expensive, alternative. For challenging substrates, the rapid "click-like" protocol presents an attractive option. The selection of the optimal protocol will depend on a careful consideration of the specific project goals, budget, and timeline.

A Comparative Guide to Greener Synthetic Approaches for tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A shift towards sustainable chemistry is not just an environmental imperative but also a driver of innovation in pharmaceutical manufacturing. This guide provides an objective comparison of synthetic routes to tert-butyl (6-chloropyridin-3-yl)carbamate, a key building block in numerous active pharmaceutical ingredients. We will evaluate a conventional method alongside greener alternatives, supported by experimental data, to inform the selection of more sustainable and efficient synthetic strategies.

The traditional synthesis of this compound involves the protection of the amino group of 6-chloro-3-aminopyridine using di-tert-butyl dicarbonate (Boc₂O). While effective, this method often relies on hazardous organic solvents and requires purification steps that contribute to a significant environmental footprint. In contrast, emerging green chemistry approaches offer compelling alternatives that minimize waste, reduce the use of toxic substances, and can lead to more efficient and cost-effective processes.

Comparison of Synthetic Methodologies

This guide focuses on a comparison between a conventional synthesis protocol and two greener alternatives: a solvent-free approach and a water-mediated synthesis. The selection of these greener methods is based on their potential to significantly reduce the environmental impact associated with the synthesis of this compound.

ParameterConventional SynthesisGreen Alternative 1: Solvent-FreeGreen Alternative 2: Water-Acetone
Solvent Dichloromethane (DCM)NoneWater:Acetone (95:5)
Catalyst/Base Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP)None (or mild solid catalyst)None
Reaction Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 6 hours~1-3 minutes~5-10 minutes
Yield ~92%High (often >95%)Excellent (often >95%)
Work-up Aqueous wash, extraction with organic solvent, drying, and solvent evaporationDirect isolation or simple filtrationExtraction with a greener solvent (e.g., Ethyl Acetate)
Green Chemistry Principles Addressed -Prevention of waste, Atom economy, Safer solvents and auxiliaries, Design for energy efficiencySafer solvents and auxiliaries, Inherently safer chemistry for accident prevention

Experimental Protocols

Conventional Synthesis Protocol

To a stirred solution of 6-chloro-3-aminopyridine (10 g, 57 mmol) in dichloromethane (120 mL) at 0°C is added triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate (19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (0.7 g, 0.1 equiv.). The reaction mixture is then stirred at room temperature for 6 hours. Upon completion, the reaction is quenched with water (50 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Green Alternative 1: Solvent-Free Synthesis Protocol

In a mortar, 6-chloro-3-aminopyridine (1 mmol) and di-tert-butyl dicarbonate (1 mmol) are gently ground together at room temperature for a specified time (typically 1-3 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography. Upon completion, the solid product is typically of high purity and can be used directly for the next step, or if necessary, purified by recrystallization from a green solvent like ethanol.

Green Alternative 2: Water-Acetone Mediated Synthesis Protocol

To a suspension of 6-chloro-3-aminopyridine (1 mmol) in a water:acetone (95:5, 1 mL) mixture, di-tert-butyl dicarbonate (1 mmol) is added. The reaction mixture is stirred vigorously at room temperature for a short duration (typically 5-10 minutes). The reaction progress is monitored by Thin Layer Chromatography. Upon completion, the product can be extracted with a greener solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the pure product.[1]

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic approaches and their comparison from a green chemistry perspective, the following diagrams are provided.

G cluster_conventional Conventional Synthesis cluster_green Green Synthesis Approaches cluster_solvent_free Solvent-Free cluster_water Water-Mediated start_conv 6-chloro-3-aminopyridine reagents_conv Boc₂O, TEA, DMAP Dichloromethane (DCM) start_conv->reagents_conv Reacts with reaction_conv Stir at 0°C to RT 6 hours reagents_conv->reaction_conv workup_conv Aqueous Wash & Extraction with DCM reaction_conv->workup_conv product_conv This compound workup_conv->product_conv start_green 6-chloro-3-aminopyridine reagents_sf Boc₂O reagents_water Boc₂O Water:Acetone (95:5) cluster_solvent_free cluster_solvent_free start_green->cluster_solvent_free cluster_water cluster_water start_green->cluster_water reaction_sf Grind at RT ~1-3 min reagents_sf->reaction_sf product_sf This compound reaction_sf->product_sf reaction_water Stir at RT ~5-10 min reagents_water->reaction_water workup_water Extraction with Ethyl Acetate reaction_water->workup_water product_water This compound workup_water->product_water

Caption: A comparative workflow of conventional versus green synthetic routes.

Conclusion

The adoption of greener synthetic methodologies for the production of key pharmaceutical intermediates like this compound presents a significant opportunity to enhance the sustainability of drug development processes. Both the solvent-free and water-mediated approaches demonstrate considerable advantages over the conventional method by eliminating hazardous solvents, reducing reaction times, and simplifying work-up procedures, often with comparable or even improved yields. For researchers and drug development professionals, the exploration and implementation of such green alternatives are crucial steps towards a more environmentally responsible and efficient pharmaceutical industry.

References

A Comparative Guide to the Purity Analysis of tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking the purity of tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS No: 171178-45-3), a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] The purity of this starting material is critical for the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This document outlines key analytical methods, presents comparative data, and provides detailed experimental protocols for accurate purity determination.

Data Presentation: Purity Benchmarking

The following table summarizes typical purity specifications for a standard commercial grade of this compound compared against an established high-purity reference standard.

ParameterStandard GradeHigh-Purity Reference StandardMethod of Analysis
Purity (by HPLC) ≥ 98.0%[2][3]≥ 99.8%HPLC (Area % at 254 nm)
Purity (by qNMR) Not typically provided≥ 99.5% (Absolute)¹H-qNMR
Melting Point 127-129 °C[2]128-130 °C (sharper range)Capillary Melting Point Apparatus
Major Impurity ≤ 1.0%≤ 0.1%HPLC
Residual Solvents ≤ 5000 ppm≤ 500 ppmGC-MS (Headspace)
Appearance Off-white to light yellow solidWhite crystalline solidVisual Inspection

Experimental Protocols

Accurate purity assessment relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantifying the main component and non-volatile impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers absolute purity determination without the need for a specific reference standard of the analyte.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities like residual solvents.[4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for routine purity assessment and the quantification of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.[5]

      • Solvent B: 0.1% Formic Acid in Acetonitrile.[5]

    • Gradient Program:

      Time (minutes) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This is a primary analytical method for determining the absolute purity of the compound.[4]

  • Instrumentation: NMR spectrometer (400 MHz or higher).[4]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 15 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[4]

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.[4]

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]

  • Data Analysis: Calculate the absolute purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, accounting for the molar masses and number of protons.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for purity assessment and the relevant signaling pathway context for this molecule.

G cluster_0 Sample Reception & Initial Checks cluster_1 Structural Confirmation cluster_2 Quantitative Purity Analysis cluster_3 Final Assessment Sample Receive Sample of This compound Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test (e.g., DMSO, MeCN) Visual->Solubility NMR ¹H NMR & ¹³C NMR Spectroscopy Solubility->NMR MS Mass Spectrometry (Confirm MW) Solubility->MS IR FT-IR Spectroscopy (Functional Groups) Solubility->IR HPLC RP-HPLC (Relative Purity) NMR->HPLC qNMR qNMR (Absolute Purity) MS->qNMR GCMS GC-MS (Residual Solvents) IR->GCMS Report Generate Certificate of Analysis (CoA) HPLC->Report qNMR->Report GCMS->Report

Caption: Workflow for purity verification of a chemical intermediate.

G cluster_0 Upstream Signaling cluster_1 Core Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt Kinase PIP3->Akt Activation mTOR mTOR Akt->mTOR Downstream Downstream Effectors (Cell Growth, Survival) mTOR->Downstream Inhibitor Akt Kinase Inhibitor (Synthesized from Precursor) Inhibitor->Akt Inhibition Precursor tert-Butyl (6-chloropyridin-3-yl)carbamate Precursor->Inhibitor Synthesis

Caption: Simplified Akt/mTOR signaling pathway context.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (6-chloropyridin-3-yl)carbamate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of tert-butyl (6-chloropyridin-3-yl)carbamate, a compound often used in complex organic synthesis. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended.
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a particle respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying waste.[2][3][4]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Avoid generating dust.[2][4][5][6]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[2][3][4][6]

  • For solutions, absorb the spill with an inert material and place it in the designated waste container.[1]

  • Ensure the spill area is well-ventilated.[5][6]

  • Do not allow the product to enter drains, sewers, or waterways.[1][5][6]

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • Do not reuse empty containers. Dispose of them in accordance with local regulations.[4]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant or licensed hazardous waste management facility.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Handling of tert-Butyl (6-chloropyridin-3-yl)carbamate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation A->C E Spill Occurs A->E D Collect Waste in a Labeled, Sealed Container C->D G Store Waste Container in a Designated Hazardous Waste Area D->G F Contain and Clean Up Spill with Inert Absorbent E->F Immediate Action F->D H Consult Institutional EHS for Waste Characterization G->H I Arrange for Pickup by Licensed Waste Disposal Vendor H->I J Proper Disposal at an Approved Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (6-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal protocols for handling tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS No. 171178-45-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on available safety data for the compound and structurally related chemicals. A thorough, site-specific risk assessment should always be conducted before commencing work.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a splash hazard.[1]Protects against splashes, dust, and vapors that could cause serious eye irritation.[1][2]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for integrity before each use.[1][3] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates and chlorinated compounds can be absorbed through the skin or cause irritation.[1][2] Protective gloves and clothing provide a necessary barrier.
Respiratory Protection Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or ABEK-P2).[1][4]The compound is harmful if inhaled and may cause respiratory irritation.[2][4][5] Engineering controls are the primary method to control exposure.[1]

Experimental Protocol: Safe Handling and Disposal

This step-by-step guide outlines the procedures for the safe handling of this compound throughout the experimental workflow.

1. Preparation and Pre-Handling:

  • Risk Assessment: Conduct a risk assessment specific to the planned experiment, considering the quantities being used and the potential for aerosol generation.

  • Engineering Controls: Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.[6][7] Verify that safety showers and eyewash stations are accessible and have been recently tested.[8]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and pre-labeled waste containers before bringing the chemical into the work area.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[7] Avoid generating dust.[8]

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory area.[8]

3. Post-Handling and Decontamination:

  • Clean-Up: Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using the proper technique.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[2][8]

4. Spill and Emergency Procedures:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[8] Clean the spill area with an appropriate solvent.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

5. Disposal Plan:

  • Waste Characterization: this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all waste containing this compound (including contaminated consumables like gloves, weigh boats, and paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.[6][7][9] Do not mix with non-halogenated waste.[7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Disposal Request: Follow your institution's procedures for the collection and disposal of chemical waste through the Environmental Health and Safety (EH&S) department. Never dispose of this chemical down the drain or in the regular trash.[6][10]

Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls DonPPE Don Appropriate PPE VerifyControls->DonPPE WeighTransfer Weigh and Transfer in Fume Hood DonPPE->WeighTransfer Dissolve Prepare Solution WeighTransfer->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate Spill Spill or Exposure? Dissolve->Spill DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands SegregateWaste Segregate Halogenated Waste WashHands->SegregateWaste LabelContainer Label Waste Container SegregateWaste->LabelContainer RequestPickup Request EH&S Pickup LabelContainer->RequestPickup Spill->Decontaminate No Emergency Follow Emergency Procedures Spill->Emergency Yes Emergency->Decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (6-chloropyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-chloropyridin-3-yl)carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.